5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSQAGPCLQVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-2-chloro-N-methylpyridine-3-carboxamide chemical structure
An In-Depth Technical Guide to 5-bromo-2-chloro-N-methylpyridine-3-carboxamide: Structure, Synthesis, and Potential Applications
Introduction
Substituted pyridine carboxamides are a class of organic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The pyridine ring, a heterocyclic aromatic amine, serves as a versatile scaffold, and its functionalization with various substituents allows for the fine-tuning of its chemical and biological properties. This guide provides a detailed technical overview of a specific derivative, this compound. While this exact molecule is not extensively documented in publicly available literature, its chemical characteristics, synthesis, and potential applications can be thoroughly understood by examining closely related analogues and fundamental principles of organic chemistry.
This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure, a plausible synthetic pathway, and the potential biological significance of this compound. The information presented is a synthesis of data from analogous structures and established chemical principles.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an N-methylcarboxamide group at the 3-position.
IUPAC Name: this compound
Molecular Formula: C₇H₆BrClN₂O
Molecular Weight: 249.50 g/mol
The arrangement of these functional groups imparts specific electronic and steric properties to the molecule. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the carboxamide group, deactivates the pyridine ring towards electrophilic substitution and influences its basicity. The N-methyl group on the amide can affect the molecule's conformation and its ability to participate in hydrogen bonding.
A table of computed physicochemical properties for the closely related compound 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide is provided below to offer an estimation of the characteristics of the target molecule.[4]
| Property | Value | Source |
| Molecular Weight | 325.59 g/mol | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 323.96650 Da | PubChem[4] |
| Topological Polar Surface Area | 42 Ų | PubChem[4] |
| Complexity | 303 | PubChem[4] |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through the amidation of a suitable carboxylic acid precursor, methyl 5-bromo-2-chloropyridine-3-carboxylate. This approach is a standard and widely used method for the formation of amides.[5]
Synthetic Workflow
The proposed synthesis involves two main steps:
-
Saponification: Hydrolysis of the starting ester, methyl 5-bromo-2-chloropyridine-3-carboxylate, to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Amidation: Coupling of the resulting carboxylic acid with methylamine in the presence of a coupling agent to form the final amide product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-bromo-2-chloronicotinic acid
-
To a solution of methyl 5-bromo-2-chloropyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chloronicotinic acid.
Step 2: Synthesis of this compound
-
Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 4-dimethylaminopyridine (DMAP, 0.1 eq).[5]
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of methylamine (1.2 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The following table outlines the expected spectral data based on the analysis of similar structures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the N-methyl protons, and the amide proton. The pyridine protons will appear as distinct signals in the aromatic region, with coupling patterns determined by their positions. The N-methyl protons will likely appear as a doublet (if coupled to the amide proton) or a singlet in the aliphatic region. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, including the pyridine ring carbons, the carbonyl carbon, and the N-methyl carbon. The positions of the signals will be influenced by the electronic effects of the substituents. |
| Mass Spec (ESI+) | An [M+H]⁺ peak corresponding to the molecular weight of the compound (approximately 250.50 and 252.50 due to bromine isotopes). |
Potential Applications in Research and Drug Discovery
The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of pyridine carboxamide have demonstrated a wide range of therapeutic activities, including antifungal, antibacterial, and enzyme inhibitory effects.[5][6][7]
The presence of halogen atoms (bromine and chlorine) can significantly enhance the biological activity of organic molecules.[8] Halogens can increase lipophilicity, improving cell membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Potential as Enzyme Inhibitors
Many pyridine carboxamide derivatives function as inhibitors of various enzymes, such as succinate dehydrogenase and protein tyrosine phosphatase SHP2.[5][6] The N-methylcarboxamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the active site of an enzyme.
Caption: Inhibition of an enzyme by a competitive inhibitor like a pyridine carboxamide derivative.
Antimicrobial and Antifungal Activity
The pyridine nucleus is a core component of many antimicrobial and antifungal agents.[1][9] The specific substitution pattern of this compound may confer activity against various pathogens. The combination of the pyridine scaffold with halogen substituents has been shown to be effective in developing new antimicrobial compounds.[8]
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) for closely related compounds should be consulted.
Conclusion
This compound is a halogenated pyridine derivative with significant potential as a building block in organic synthesis and as a scaffold for the development of new therapeutic agents. While detailed experimental data for this specific compound is limited, its chemical properties, a viable synthetic route, and potential biological activities can be reliably inferred from the extensive literature on related pyridine carboxamides. The insights provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry and applications of this and similar molecules.
References
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5-Bromo-2-cyano-3-methylpyridine - Chem-Impex. [Link]
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5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide - PubChem. [Link]
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5-Bromo-2-chloro-n-(2-methylpropyl)pyridine-3-carboxamide 5g - Dana Bioscience. [Link]
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5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem. [Link]
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5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
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Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. [Link]
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(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. [Link]
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Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals - American Chemical Society. [Link]
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An In-depth Technical Guide to the Synthesis of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-chloro-N-methylpyridine-3-carboxamide is a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Primary Synthesis Pathway: A Three-Step Approach
The most common and efficient synthesis of this compound is a three-step process commencing with the bromination of 2-hydroxynicotinic acid. This is followed by a chlorination step to introduce the chloro substituent at the 2-position, and finally, amidation with methylamine to yield the target compound.
Caption: Bromination of 2-hydroxynicotinic acid.
Experimental Protocol: Bromination
A common method for this bromination involves the use of an alkali-metal hypobromite in a strongly alkaline solution. [1]
-
Preparation of Hypobromite Solution: In a reaction vessel equipped with a stirrer and cooling system, a solution of sodium hydroxide in water is cooled to 0-5 °C.
-
Addition of Bromine: Liquid bromine is added dropwise to the cold sodium hydroxide solution while maintaining the temperature below 10 °C to form sodium hypobromite in situ.
-
Reaction with 2-Hydroxynicotinic Acid: 2-Hydroxynicotinic acid is then added to the freshly prepared sodium hypobromite solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 20-30 °C, for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled, and the pH is carefully adjusted to 2-3 with a strong acid (e.g., HCl) to precipitate the product.
-
Isolation: The precipitated 5-bromo-2-hydroxynicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxynicotinic Acid | [1] |
| Reagents | Sodium Hydroxide, Bromine | [1] |
| Solvent | Water | [1] |
| Temperature | 20-30 °C | [1] |
| Reaction Time | Several hours | [1] |
| Typical Yield | >90% | [2] |
Step 2: Synthesis of 5-Bromo-2-chloronicotinic Acid
The second step involves the conversion of the hydroxyl group at the 2-position of 5-bromo-2-hydroxynicotinic acid to a chloro group. This is a crucial transformation as the 2-chloro substituent is a good leaving group, facilitating subsequent nucleophilic substitution reactions. A common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). [3] Reaction Scheme:
Caption: Amidation of 5-bromo-2-chloronicotinic acid.
Experimental Protocol: Amidation
Part A: Formation of 5-Bromo-2-chloronicotinoyl chloride
-
Reaction Setup: 5-bromo-2-chloronicotinic acid is suspended in an inert solvent such as toluene or dichloromethane.
-
Addition of Chlorinating Agent: Thionyl chloride (SOCl₂) is added, often with a catalytic amount of dimethylformamide (DMF).
-
Reaction Conditions: The mixture is heated to reflux until the reaction is complete, indicated by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation of Acyl Chloride: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromo-2-chloronicotinoyl chloride, which is typically used immediately in the next step without further purification.
Part B: Reaction with Methylamine
-
Reaction Setup: The crude 5-bromo-2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Methylamine: The solution is cooled in an ice bath, and a solution of methylamine (as a solution in a solvent like THF or water, or as a gas) is added dropwise. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl byproduct.
-
Reaction Conditions: The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred at room temperature for a period to ensure complete reaction.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-chloronicotinic Acid | |
| Reagents | Thionyl Chloride, Methylamine | |
| Solvent | Toluene, Dichloromethane, or THF | |
| Temperature | Reflux for acyl chloride formation, 0 °C to RT for amidation | |
| Typical Yield | 90% for a similar amidation | [4] |
Alternative Synthesis Strategies
While the three-step pathway described is the most prevalent, other synthetic routes to substituted pyridine-3-carboxamides exist. These can involve, for example, starting from different pyridine precursors and employing alternative methods for introducing the bromo, chloro, and carboxamide functionalities. One such approach could involve the Sandmeyer reaction on an appropriately substituted aminopyridine to introduce the chloro or bromo group. Another possibility includes the construction of the pyridine ring from acyclic precursors. However, for the specific target molecule, the pathway detailed above generally offers a good balance of efficiency, scalability, and availability of starting materials.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The protocols outlined in this guide, supported by established literature, provide a robust framework for researchers in the field of medicinal and agricultural chemistry to access this valuable synthetic intermediate.
References
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- Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
- Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5.
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- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
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- How should I proceed in Chlorination using POCl3?.
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- One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.
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synthesis of substituted pyridine carboxamide derivatives
Initiating Literature Review
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Compiling Initial Findings
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Spectroscopic Characterization of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide: A Guide for Structural Verification and Purity Assessment
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale necessary for unambiguous structural elucidation and purity confirmation in a regulated drug development environment. We will explore an integrated approach utilizing Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a detailed interpretation of predicted spectral data, causality-driven experimental protocols, and self-validating quality control measures. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust, scientifically-grounded methodology for the analysis of complex substituted pyridine derivatives.
Introduction: The Imperative for Rigorous Characterization
This compound (Molecular Formula: C₇H₆BrClN₂O, Molecular Weight: 249.49 g/mol ) belongs to a class of halogenated pyridine scaffolds that are of significant interest in medicinal chemistry and drug discovery.[2][3] The precise arrangement of substituents—a bromine atom, a chlorine atom, and an N-methylcarboxamide group—on the pyridine ring creates a unique electronic and steric profile, making it a versatile building block for more complex target molecules.
The purity and structural integrity of such intermediates are paramount; any deviation can drastically affect the yield, impurity profile, and biological activity of the final active pharmaceutical ingredient (API).[4][5] Therefore, a multi-technique spectroscopic approach is not merely a procedural step but a fundamental requirement for ensuring product quality and consistency.[6] This guide establishes a definitive analytical workflow for confirming the identity of this compound and assessing its purity.
Molecular Structure and Spectroscopic Correlations
To effectively interpret the spectroscopic data, one must first understand the contribution of each structural component to the overall spectral fingerprint. The molecule's structure presents several key features for analysis: a disubstituted pyridine ring, an amide functional group, and three different types of protons in distinct chemical environments.
Caption: Molecular structure with key protons annotated for NMR discussion.
Comprehensive Spectroscopic Analysis
This section details the application of four key spectroscopic techniques for the complete characterization of the title compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this molecule, ¹H NMR will definitively confirm the substitution pattern on the pyridine ring and verify the presence of the N-methylamide group.
Predicted Spectrum and Interpretation:
-
Aromatic Protons (Hₐ & Hₑ): The pyridine ring contains two protons. Due to the strong deshielding effects of the ring nitrogen and electron-withdrawing halogens, these protons are expected in the downfield region (δ 8.0-9.0 ppm). Hₐ (at C4) and Hₑ (at C6) will appear as doublets due to coupling to each other. A small four-bond coupling constant (⁴J ≈ 2-3 Hz) is typical for meta-protons on a pyridine ring.[7]
-
Amide Proton (Hₙₕ): The N-H proton of the secondary amide will likely appear as a broad singlet in the range of δ 7.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent. In some cases, it may exhibit coupling to the adjacent N-methyl protons, appearing as a quartet.
-
N-Methyl Protons (Hₘₑ): The three protons of the N-methyl group are chemically equivalent and will appear as a singlet around δ 2.8-3.1 ppm. If coupled to the amide proton, this signal will be a doublet. The rationale for this specific chemical shift is the proximity to the electron-withdrawing amide carbonyl group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| Hₐ | ~8.8 | Doublet (d) | ~2.5 | 1H | Pyridine C4-H |
| Hₑ | ~8.3 | Doublet (d) | ~2.5 | 1H | Pyridine C6-H |
| Hₙₕ | ~8.1 | Broad Singlet (br s) | - | 1H | N-H (Amide) |
| Hₘₑ | ~3.0 | Singlet (s) or Doublet (d) | - or ~5.0 | 3H | N-CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free from residual water, which can obscure the amide N-H signal.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[8] The higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1).
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals to confirm the proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total carbon count and providing insights into their chemical environment (e.g., aromatic, carbonyl, alkyl). This technique is essential for confirming the presence of all seven carbon atoms in the molecule and verifying the substitution pattern.
Predicted Spectrum and Interpretation: The spectrum is expected to show 7 distinct signals.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the δ 160-170 ppm range.[9]
-
Aromatic Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine (C2) and nitrogen (C2, C6) will be the most downfield in this region. The carbon attached to bromine (C5) will also be influenced, while the remaining carbons (C3, C4) will be further upfield. Quaternary carbons (C2, C3, C5) often have lower intensity peaks.[10]
-
N-Methyl Carbon (N-CH₃): The N-methyl carbon will be the most shielded carbon, appearing furthest upfield, typically around δ 25-30 ppm.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~164 | C=O (Amide) | Carbonyl environment, highly deshielded. |
| ~155 | C2-Cl | Attached to electronegative Cl and adjacent to ring N. |
| ~150 | C6-H | Adjacent to ring N. |
| ~142 | C4-H | Aromatic CH. |
| ~138 | C3-C=O | Quaternary carbon attached to the carboxamide group. |
| ~120 | C5-Br | Attached to electronegative Br. |
| ~27 | N-CH₃ | Shielded sp³ hybridized alkyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.
-
Instrument Setup: Use a 101 MHz (or corresponding field strength) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220-240 ppm.
-
Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2-5 seconds.
-
Acquire a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this molecule, FT-IR is used to confirm the presence of the N-H and C=O bonds of the amide group and the characteristic vibrations of the substituted aromatic ring.[11]
Predicted Spectrum and Interpretation:
-
N-H Stretch: A moderate to sharp absorption band is expected around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the range of 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II Band): This secondary absorption, resulting from a combination of N-H bending and C-N stretching, is expected around 1550-1580 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of medium to sharp bands will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl and C-Br Stretches: These will appear as weak to medium absorptions in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch (Amide) |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1670 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1560 | Medium | N-H Bend / C-N Stretch (Amide II) |
| 1400-1600 | Medium | Aromatic Ring (C=C, C=N) Stretches |
| < 800 | Weak-Medium | C-Cl, C-Br Stretches |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. ATR is preferred for its speed and minimal sample preparation.
-
Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks of interest.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The isotopic distribution pattern is particularly informative for this molecule due to the presence of bromine and chlorine.[8]
Predicted Spectrum and Interpretation:
-
Molecular Ion (M⁺): The key feature will be a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic pattern of four peaks will be observed:
-
M⁺: (C₇H₆⁷⁹Br³⁵ClN₂O) - Base peak in the cluster
-
[M+2]⁺: Containing either ⁸¹Br or ³⁷Cl
-
[M+4]⁺: Containing both ⁸¹Br and ³⁷Cl
-
-
High-Resolution Mass: An exact mass measurement should be within 5 ppm of the theoretical value (e.g., for C₇H₆⁷⁹Br³⁵ClN₂O, theoretical m/z = 247.9406), confirming the elemental formula.
-
Fragmentation: Common fragmentation pathways may include the loss of the methyl group (-15 Da), the N-methyl group (-29 Da), or the entire carboxamide side chain.
Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)
| m/z (Theoretical) | Ion Formula | Description | Relative Intensity Pattern |
|---|---|---|---|
| 247.9406 | [C₇H₆⁷⁹Br³⁵ClN₂O + H]⁺ | M⁺ peak with lightest isotopes | ~77% |
| 249.9386 | [C₇H₆⁸¹Br³⁵ClN₂O + H]⁺ or [C₇H₆⁷⁹Br³⁷ClN₂O + H]⁺ | [M+2]⁺ peak | ~100% |
| 251.9356 | [C₇H₆⁸¹Br³⁷ClN₂O + H]⁺ | [M+4]⁺ peak | ~24% |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition:
-
Infuse the sample solution directly into the source at a low flow rate (5-10 µL/min).
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the instrument is properly calibrated using a known standard immediately before the analysis to guarantee mass accuracy.
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion cluster. Use the instrument software to calculate the theoretical isotopic distribution for C₇H₇BrClN₂O⁺ and compare it with the experimental data. Determine the mass error (in ppm) for the measured exact mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings.[12] For this molecule, it serves as a rapid identity and purity check.[5]
Predicted Spectrum and Interpretation: The substituted pyridine ring acts as the primary chromophore. Pyridine itself shows characteristic absorption bands.[13] The presence of the carboxamide group and halogens will cause a bathochromic (red) shift of these bands. A primary absorption maximum (λₘₐₓ) is expected in the 260-290 nm range, corresponding to π→π* electronic transitions within the aromatic system. A secondary, lower intensity band may also be observed.
Table 5: Predicted UV-Vis Data (Methanol)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
|---|
| ~275 | ~2,000 - 5,000 L mol⁻¹ cm⁻¹ | π→π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL). Serially dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λₘₐₓ).
-
-
Data Processing: Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if a quantitative analysis is required.
Integrated Workflow for Structural Confirmation
Caption: Workflow illustrating the convergence of data for structural verification.
This integrated approach provides a self-validating system. For example, the molecular formula determined by HRMS must be consistent with the number and types of atoms identified by ¹H and ¹³C NMR. Similarly, the amide functional group identified by its characteristic stretches in the FT-IR spectrum must correspond to the N-H, C=O, and N-CH₃ signals observed in the NMR spectra.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, FT-IR, and UV-Vis techniques. By following the detailed protocols and interpretative guidelines presented in this document, researchers and analytical scientists can confidently verify the molecular structure, confirm the substitution pattern, and establish a spectroscopic fingerprint for identity and purity testing. This rigorous analytical foundation is indispensable for advancing drug development programs and ensuring the quality of critical chemical intermediates.
References
-
PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for a chemical publication. [Link]
-
Aroca, G. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. AzoM.com. [Link]
-
Wang, L., et al. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Yamin, M., & Fuoss, R. M. (1951). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]
-
ResearchGate. UV-spectrum of pyridine. [Link]
-
Spectroscopy Online. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. [Link]
-
PubChem. 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
World Journal of Pharmaceutical Research. (2021). A Review on Spectroscopic analytical method validation and force degradation study. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Henderson, T. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
-
ResearchGate. (2020). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]
-
Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
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An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 5-bromo-2-chloro-N-methylpyridine-3-carboxamide. As a key heterocyclic scaffold, substituted pyridines are of significant interest in medicinal chemistry and materials science. Understanding the structural and electronic properties through robust analytical techniques is paramount for its application and further development. This guide, intended for researchers and professionals in drug development, offers a predictive but expertly reasoned interpretation of the spectral data, grounded in fundamental principles and comparisons with analogous structures.
Molecular Structure and an Introduction to its Spectroscopic Features
This compound possesses a densely functionalized pyridine ring. The presence of electron-withdrawing groups (bromo, chloro, and carboxamide) and an N-methyl group gives rise to a unique electronic environment that is reflected in its NMR and mass spectra. The precise characterization of this molecule is a critical first step in any research and development pipeline.
Below is a diagram illustrating the molecular structure with atom numbering for clarity in spectral assignments.
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to provide key information about the proton environment of the molecule. Based on the structure, we can predict the chemical shifts, multiplicities, and coupling constants for the aromatic protons and the N-methyl protons.
The pyridine ring has two aromatic protons, H4 and H6. Their chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents. The electron-withdrawing chloro, bromo, and carboxamide groups will deshield these protons, shifting them downfield.
The N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet or a quartet, depending on the solvent and concentration, due to coupling with the methyl protons.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 8.2 - 8.4 | Doublet | ~2.5 | Deshielded by adjacent electron-withdrawing groups and meta-coupled to H6. |
| H6 | 8.6 - 8.8 | Doublet | ~2.5 | Deshielded by the electronegative nitrogen and meta-coupled to H4. |
| NH | 7.9 - 8.2 | Broad Singlet / Quartet | - | Exchangeable proton, chemical shift is solvent-dependent. May show coupling to the methyl group. |
| CH₃ | 2.9 - 3.1 | Doublet | ~4.5 | Coupled to the adjacent N-H proton. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are predicted based on the known effects of substituents on aromatic rings.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 148 - 152 | Attached to electronegative chlorine and nitrogen, resulting in a downfield shift. |
| C3 | 135 - 139 | Attached to the carboxamide group. |
| C4 | 140 - 144 | Aromatic CH, deshielded by adjacent substituents. |
| C5 | 118 - 122 | Attached to bromine, which has a moderate shielding effect compared to other halogens. |
| C6 | 150 - 154 | Aromatic CH adjacent to nitrogen, significantly deshielded. |
| C=O | 164 - 168 | Carbonyl carbon of the amide group. |
| CH₃ | 26 - 29 | N-methyl carbon, typical range for such groups. |
Mass Spectrometry Analysis
Mass spectrometry will provide information about the molecular weight and elemental composition of the compound. The presence of bromine and chlorine, both having characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic pattern for the molecular ion peak.
The molecular formula is C₇H₆BrClN₂O. The nominal molecular weight is approximately 249 g/mol . The high-resolution mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the isotopes of Br and Cl.
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Comments |
| [M]⁺ | 248/250/252 | Molecular ion cluster showing the isotopic pattern of Br and Cl. |
| [M-CH₃]⁺ | 233/235/237 | Loss of the methyl group. |
| [M-NHCH₃]⁺ | 218/220/222 | Loss of the methylamine radical. |
| [M-Br]⁺ | 169/171 | Loss of the bromine atom. |
| [M-Cl]⁺ | 213/215 | Loss of the chlorine atom. |
Below is a proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway.
Experimental Protocols
The following are standard protocols for acquiring the NMR and mass spectrometry data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and its isotopic pattern. Identify major fragment ions to support the proposed structure.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The predicted spectral data, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality analytical data for structural confirmation and further studies.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem provides computed properties and links to literature for a wide range of chemical compounds. [Link]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media. [Link]
reactivity of halogenated N-methylpyridine carboxamides
An In-Depth Technical Guide to the Reactivity of Halogenated N-Methylpyridine Carboxamides
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its nitrogen atom imparts unique electronic properties and a key vector for aqueous solubility, making it a "privileged scaffold" in drug design.[2] When functionalized with a halogen and an N-methylcarboxamide group, the resulting molecule becomes a versatile and highly reactive intermediate, poised for intricate molecular construction.
This guide provides an in-depth exploration of the . We will delve into the fundamental principles governing their transformations, explain the causality behind common experimental choices, and provide field-proven protocols for their use. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage these powerful building blocks for the synthesis of novel chemical entities. The strategic placement of a halogen atom serves as a synthetic handle for a multitude of cross-coupling and substitution reactions, allowing for the systematic exploration of chemical space and the optimization of drug candidates.[4]
Section 1: Synthesis of Halogenated N-Methylpyridine Carboxamides
The generation of the target scaffold is a critical first step. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions.[5] Therefore, more nuanced strategies are typically employed.
Halogenation via Pyridine N-Oxide Intermediates
A common and highly effective strategy involves the initial oxidation of the pyridine nitrogen to an N-oxide. This transformation fundamentally alters the electronic landscape of the ring. The N-oxide group is electron-donating through resonance, activating the 2- and 4-positions for electrophilic attack, while also rendering them susceptible to nucleophilic substitution after activation.[6][7]
Causality: The oxygen atom of the N-oxide can donate electron density into the ring, stabilizing the intermediates formed during electrophilic substitution at the C4 position.[7] Subsequently, reagents like phosphorus oxychloride (POCl₃) can convert the N-oxide into an activated intermediate, facilitating nucleophilic substitution with the chloride ion to install a halogen at the 2- or 4-position.[8] This method provides practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates.[9]
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide via N-Oxide
-
N-Oxidation: To a solution of N-methylpicolinamide (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 3.0 eq) dropwise at room temperature. Heat the mixture to 70-80°C for 4-6 hours, monitoring by TLC. After cooling, carefully neutralize with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-oxide.
-
Chlorination: Suspend the N-methylpicolinamide N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to reflux (approx. 110°C) for 2-3 hours. Monitor the reaction for the disappearance of the starting material. Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution with solid sodium carbonate to pH 8-9. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-chloro-N-methylpicolinamide.
Synthesis from Halogenated Precursors
An alternative and often more direct route is to begin with a commercially available halogenated pyridine carboxylic acid. The carboxylic acid is then coupled with methylamine to form the desired N-methylcarboxamide.
Causality: This approach decouples the challenging ring halogenation from the amide bond formation. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or conversion to an acyl chloride followed by reaction with methylamine provides a high-yielding and reliable method for installing the carboxamide moiety.
Caption: Synthesis via amidation of a pre-halogenated precursor.
Section 2: Core Reactivity at the Halogen Position
The carbon-halogen bond on the pyridine ring is the primary site of reactivity, enabling a host of transformations critical to drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing N-methylcarboxamide group, makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[10] This reaction is particularly efficient when the halogen is at the 2- or 4-position, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen.[11][12]
Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.[13] A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate.[14] The aromaticity is temporarily broken. In the second step, the leaving group (halide) is expelled, and aromaticity is restored. The relative reactivity of the halogens as leaving groups follows the order: F > Cl > Br > I.
Caption: The addition-elimination mechanism of SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling has revolutionized modern synthesis. Halogenated N-methylpyridine carboxamides are excellent substrates for these reactions.
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the halopyridine with an organoboron species, typically a boronic acid or ester.[15]
Causality and Key Parameters: The reaction is catalyzed by a Palladium(0) species. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the electron-deficient halopyridine to the Pd(0) center, especially for less reactive chloro-pyridines.[16] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[17]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]
Experimental Protocol: Suzuki Coupling of 4-Chloro-N-methylpicolinamide
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-chloro-N-methylpicolinamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required (e.g., SPhos, 6-10 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
This reaction is a powerful tool for constructing carbon-nitrogen bonds, coupling the halopyridine with a primary or secondary amine.[18][19]
Causality and Key Parameters: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst and specialized ligands. The ligands (e.g., BINAP, XPhos, BrettPhos) are crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[21]
Comparative Data for Cross-Coupling Reactivity
| Halogen (X) at C4 | Typical Reaction | Relative Rate | Key Considerations |
| Iodo (I) | Suzuki, Buchwald-Hartwig | Fastest | Substrate may be less stable or more expensive. |
| Bromo (Br) | Suzuki, Buchwald-Hartwig | Intermediate | Excellent balance of reactivity and stability.[16] |
| Chloro (Cl) | Suzuki, Buchwald-Hartwig | Slowest | Requires highly active catalyst systems (e.g., Pd₂dba₃ + XPhos).[16] |
| Fluoro (F) | Primarily SNAr | N/A for coupling | Typically unreactive in cross-coupling but highly activated for SNAr. |
Section 3: Emerging Reactivity Paradigms
Beyond classical methods, modern synthetic strategies have expanded the toolkit for modifying halogenated pyridines.
Photoredox Catalysis
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions. Halopyridines can participate in these reactions, for example, by forming electrophilic pyridyl radicals upon protonation and excitation, which can then add to alkenes.[22][23]
Causality: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state.[24][25] This excited-state catalyst can then engage the halopyridine substrate in an electron transfer event, initiating a radical cascade. This approach enables transformations that are often complementary to traditional two-electron pathways. The addition of an acid like TFA can be crucial as it increases the reduction potential of the halopyridine by protonation, facilitating the radical formation.[23]
Caption: A typical experimental workflow for a photoredox-catalyzed reaction.
Section 4: Applications in Drug Discovery
Halogenated N-methylpyridine carboxamides are not merely academic curiosities; they are key intermediates in the synthesis of pharmaceuticals. Their predictable reactivity allows for the late-stage functionalization of complex molecules, a critical strategy in lead optimization. For instance, 4-Chloro-N-methylpyridine-2-carboxamide is a known building block in the development of anti-inflammatory and analgesic drugs.[26] The ability to rapidly generate analogues by varying the nucleophile in an SNAr reaction or the boronic acid in a Suzuki coupling enables medicinal chemists to perform systematic structure-activity relationship (SAR) studies.
Conclusion
Halogenated N-methylpyridine carboxamides represent a class of exceptionally valuable synthetic intermediates. Their reactivity is governed by a well-understood interplay of the pyridine ring's inherent electron deficiency, the electronic influence of the carboxamide substituent, and the nature and position of the halogen atom. Mastery of their core transformations—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling—provides a robust platform for the construction of complex molecular architectures. As modern synthetic methods like photoredox catalysis continue to evolve, the synthetic utility of these scaffolds will undoubtedly expand, further cementing their role as indispensable tools in the pursuit of new medicines.
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]
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Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]
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Title: Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures Source: PMC - NIH URL: [Link]
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Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: ResearchGate URL: [Link]
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Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL: [Link]
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Title: Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine Source: PMC - NIH URL: [Link]
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Title: Nucleophilic substitution reactions in pyridine Source: Química Organica.org URL: [Link]
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The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Brominated Pyridine Compounds
Foreword: The Halogen's Edge in Drug Discovery
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure renowned for its presence in a multitude of clinically significant molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile framework for drug design.[3] The strategic incorporation of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful approach to modulate and enhance biological activity. Bromination can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to compounds with superior therapeutic profiles. This guide delves into the burgeoning field of brominated pyridine compounds, offering an in-depth exploration of their diverse biological activities, the causality behind their mechanisms of action, and the robust experimental methodologies employed in their evaluation.
I. Antimicrobial Frontiers: Combating Resistance with Brominated Pyridines
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Brominated pyridine derivatives have shown considerable promise in this arena, exhibiting potent activity against a spectrum of bacterial and fungal pathogens.[4][5]
A. Unveiling the Antimicrobial Potency: Key Compounds and Their Efficacy
A notable example is a series of newly synthesized pyridine and thienopyridine derivatives, where bromination of a precursor acetophenone was a key synthetic step.[4] These compounds demonstrated significant antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans.[4] The strategic placement of the bromo-substituent, in conjunction with other functional groups, was found to be critical for their potent biological effects.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Brominated Pyridine Derivatives
| Compound ID | Test Organism | MIC (mg/mL) | Reference |
| 12a | E. coli | 0.0195 | [4] |
| B. mycoides | <0.0048 | [4] | |
| C. albicans | <0.0048 | [4] | |
| 15 | E. coli | >0.0048 | [4] |
| B. mycoides | 0.0098 | [4] | |
| C. albicans | 0.039 | [4] |
This table presents a selection of data to illustrate the antimicrobial potential. For a comprehensive understanding, refer to the original research article.
B. Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism by which many pyridinium salts, including brominated variants, exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[5] The cationic pyridinium head interacts with the negatively charged components of the cell surface, while the lipophilic side chains intercalate into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.[5] This mechanism is particularly effective against Gram-positive bacteria.[5]
Caption: Proposed mechanism of antimicrobial action of brominated pyridinium compounds.
C. Experimental Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[6]
-
Stock solution of the brominated pyridine compound in a suitable solvent.
2. Serial Dilution:
-
Dispense 100 µL of sterile MHB into all wells of the microtiter plate.[6]
-
Add 100 µL of the compound's stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
3. Inoculation:
-
Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.[6]
4. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
II. Anticancer Arena: Targeting Malignancy with Brominated Pyridines
The pyridine nucleus is a key pharmacophore in a number of approved anticancer drugs.[8] The introduction of bromine atoms can enhance the cytotoxic and antiproliferative activities of these compounds, making them promising candidates for cancer therapy.[9][10]
A. Potent Cytotoxicity: IC50 Values and Cell Line Specificity
Numerous studies have demonstrated the potent cytotoxic effects of brominated pyridine derivatives against various cancer cell lines. For instance, certain pyridine-urea compounds have exhibited excellent antiproliferative activity against MCF-7 breast cancer cells.[10] The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxicity.
Table 2: Cytotoxicity (IC50) of Selected Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8e | MCF-7 | 0.22 | [10] |
| 1 | HepG2 | 4.5 ± 0.3 | [1] |
| 1 | MCF-7 | 6.3 ± 0.4 | [1] |
| IP-5 | HCC1937 | 45 | [11] |
| IP-6 | HCC1937 | 47.7 | [11] |
This table showcases a range of cytotoxicities. It is important to note that activity can be highly dependent on the specific chemical structure and the cancer cell line being tested.
B. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A common mechanism by which anticancer pyridine compounds exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][12] Some brominated pyridine derivatives have been shown to upregulate tumor suppressor proteins like p53 and activate stress-activated protein kinases such as JNK.[1][12] This cascade of events ultimately leads to the demise of the cancer cell.
Caption: Signaling pathway for apoptosis induction by some anticancer pyridine compounds.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
2. Compound Treatment:
-
Treat the cells with various concentrations of the brominated pyridine compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]
3. MTT Addition:
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 1.5 hours at 37°C.[13]
4. Solubilization of Formazan:
-
Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Incubate at 37°C for 15 minutes with shaking.[13]
5. Absorbance Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
III. Neurological Landscape: Modulating Cholinesterase Activity
Brominated pyridine derivatives have also demonstrated significant potential in the field of neuropharmacology, particularly as inhibitors of cholinesterases.[14] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[15]
A. Cholinesterase Inhibition: Structure-Activity Insights
The introduction of bromine atoms into the pyridine scaffold can significantly enhance the inhibitory potency against both AChE and BChE.[14] For example, certain brominated 2-arylbenzofuran derivatives, which contain a pyridine-like structural element, have shown high inhibitory activity.[14]
Table 3: Cholinesterase Inhibitory Activity (IC50) of Selected Brominated Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 34 | AChE | 27.7 | [14] |
| BChE | 0.7 | [14] | |
| 8 | hAChE | 0.153 ± 0.016 | [16][17] |
| 11 | hBChE | 0.828 ± 0.067 | [16][17] |
This table highlights the potent and, in some cases, selective inhibition of cholinesterases by brominated compounds.
B. Mechanism of Inhibition: Binding to the Active Site
Cholinesterase inhibitors function by binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.[14] This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can alleviate some of the cognitive symptoms associated with Alzheimer's disease.[14]
Caption: Workflow of acetylcholinesterase inhibition by brominated pyridine compounds.
C. Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a simple, rapid, and reliable spectrophotometric method for measuring AChE activity and inhibition.[18][19]
1. Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
Acetylcholinesterase enzyme solution.
-
Brominated pyridine inhibitor solution at various concentrations.
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of the inhibitor solution, 20 µL of the AChE solution, and 140 µL of the phosphate buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
3. Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.[20]
4. Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor (control).
IV. Conclusion and Future Perspectives
The incorporation of bromine into the pyridine scaffold represents a highly effective strategy for the discovery and development of novel therapeutic agents with a wide range of biological activities. The examples highlighted in this guide underscore the significant potential of brominated pyridine compounds as antimicrobial, anticancer, and neuroprotective agents. The causality behind their enhanced activity often lies in improved pharmacokinetic and pharmacodynamic properties conferred by the bromine atom.
The self-validating nature of the described protocols—MTT for cytotoxicity, broth microdilution for antimicrobial efficacy, and Ellman's method for enzyme inhibition—ensures the generation of robust and reproducible data, which is paramount for advancing these promising compounds through the drug discovery pipeline. Future research should focus on elucidating the precise structure-activity relationships, optimizing the lead compounds to enhance their efficacy and safety profiles, and exploring their potential in in vivo models. The continued exploration of the chemical space of brominated pyridines holds immense promise for addressing some of the most pressing challenges in human health.
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Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide for Pharmaceutical Scaffolding
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic application of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This substituted pyridine is a valuable building block in medicinal chemistry and drug discovery, enabling the construction of complex molecular architectures.[1][2] This document elucidates the mechanistic principles governing the reaction, with a critical focus on achieving regioselective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively introduce aryl or heteroaryl moieties at the 5-position while preserving the 2-chloro position for subsequent transformations. We present an optimized, field-proven protocol for mono-arylation, alongside a systematic guide for reaction optimization and troubleshooting, designed for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Mechanism and Regioselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
A critical aspect when using di-halogenated substrates like this compound is controlling which halogen participates in the reaction. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The reactivity of this step follows the general trend: C–I > C–Br > C–OTf > C–Cl. This inherent difference in reactivity is the foundation for achieving regioselectivity. The carbon-bromine bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond.[5] Consequently, under carefully controlled conditions, the Suzuki-Miyaura reaction can be directed exclusively to the 5-position (C-Br), yielding a 5-aryl-2-chloro-N-methylpyridine-3-carboxamide product. This preserves the 2-chloro position as a handle for subsequent orthogonal cross-coupling or nucleophilic substitution reactions, enabling divergent synthesis strategies.
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Application Notes and Protocols for 5-bromo-2-chloro-N-methylpyridine-3-carboxamide: A Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide in Drug Discovery
This compound is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in its pre-functionalized scaffold, which offers multiple reaction sites for the construction of complex molecular architectures. The presence of a bromine atom, a chlorine atom, and an N-methylcarboxamide group on the pyridine ring allows for selective and sequential chemical transformations, making it a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).
The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound makes it particularly suitable for the synthesis of targeted therapies, including enzyme inhibitors. This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, as well as its application in the synthesis of a key pharmacophore, underscoring its utility for researchers and scientists in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1189749-84-5 | |
| Molecular Formula | C₇H₆BrClN₂O | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Off-white to light brown solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and likely insoluble in water. | General chemical principles |
Safety and Handling Precautions:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
-
Synthesis Protocol: From Carboxylic Acid to Amide
The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 5-bromo-2-chloronicotinic acid. This method involves the activation of the carboxylic acid to an acid chloride, followed by amidation with methylamine.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 5-bromo-2-chloronicotinoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.[3][4]
Materials:
-
5-bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).
-
To the flask, add 5-bromo-2-chloronicotinic acid (1.0 eq).
-
Add anhydrous toluene or DCM as a solvent (approximately 5-10 mL per gram of starting material).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene twice to ensure complete removal of residual thionyl chloride.
-
The resulting crude 5-bromo-2-chloronicotinoyl chloride, typically a solid, is used directly in the next step without further purification.
Part 2: Synthesis of this compound
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with a primary amine like methylamine to form the stable amide bond. The reaction is typically carried out at low temperatures to control its exothermicity and in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.[5]
Materials:
-
Crude 5-bromo-2-chloronicotinoyl chloride
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Dissolve the crude 5-bromo-2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.2-1.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Add the methylamine solution dropwise to the stirred acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the acid chloride.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification Protocol: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[6][7]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Protocol:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Analytical Characterization
Rationale: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The expected proton NMR spectrum for N-methylnicotinamide would show signals for the pyridine ring protons and the N-methyl group.[8][9][10] The specific chemical shifts for the target molecule will be influenced by the bromo and chloro substituents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice for analyzing pyridine derivatives.[11][12]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Application in Pharmaceutical Synthesis: Intermediate for PARP Inhibitors
This compound is a valuable intermediate for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[13][14][15] The bromo and chloro substituents on the pyridine ring provide handles for further chemical modifications, such as cross-coupling reactions, to build the complex structures of PARP inhibitors like Olaparib.[16][17][18]
Caption: Application of the intermediate in PARP inhibitor synthesis.
Illustrative Protocol: Suzuki Cross-Coupling Reaction
Rationale: The Suzuki cross-coupling reaction is a powerful C-C bond-forming reaction that is widely used in pharmaceutical synthesis. It involves the palladium-catalyzed coupling of an organoboron compound with a halide. In this case, the bromine atom at the 5-position of the pyridine ring can be selectively coupled with an arylboronic acid to introduce a new substituent.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
Protocol:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
This coupled product can then undergo further transformations, such as nucleophilic aromatic substitution of the chloro group, to complete the synthesis of the target PARP inhibitor.
Conclusion
This compound is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex drug molecules. Its well-defined reactivity allows for the controlled and sequential introduction of various functionalities, making it a valuable tool for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and application of this important building block, enabling researchers to accelerate their drug discovery and development programs.
References
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). phenyl nicotinamide derivatives promoted by dcc. [Online] Available at: [Link]
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PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Online] Available at: [Link]
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ACS Omega. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Online] Available at: [Link]
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ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Online] Available at: [Link]
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ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Online] Available at: [Link]
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ResearchGate. (2025). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. [Online] Available at: [Link]
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Synlett. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Online] Available at: [Link]
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PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Online] Available at: [Link]
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PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Online] Available at: [Link]
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PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Online] Available at: [Link]
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ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?. [Online] Available at: [Link]
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PubChem. N'-Methylnicotinamide. [Online] Available at: [Link]
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Organic Syntheses. Methylamine Hydrochloride. [Online] Available at: [Link]
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WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. [Online] Available at: [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. [Online] Available at: [Link]
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PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Online] Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Online] Available at: [Link]
-
ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Online] Available at: [Link]
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Online] Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Online] Available at: [Link]
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DORAS | DCU Research Repository. (n.d.). Jing_Li_B_Sc_20130612144558.pdf. [Online] Available at: [Link]
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ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Online] Available at: [Link]
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Application Note & Protocols: Mastering Regioselectivity in the Functionalization of Di-halogenated Pyridines
Introduction: The Challenge and Opportunity of Di-halogenated Pyridines
The pyridine motif is a cornerstone of modern medicine and agrochemistry, embedded in countless biologically active molecules.[1][2] Di-halogenated pyridines are exceptionally valuable building blocks, offering two distinct reactive handles for diversification through sequential, site-selective reactions. However, the inherent electronic properties of the pyridine ring impose a significant challenge: controlling which halogen reacts. Predictably functionalizing one specific position while leaving the other untouched is crucial for efficient and rational synthesis design.
This guide moves beyond simple procedural lists to explain the underlying principles that govern regioselectivity. By understanding the causality behind experimental choices—from ligand selection in cross-coupling to the mechanistic pathways of nucleophilic substitution—researchers can unlock the full synthetic potential of these versatile scaffolds. We will explore field-proven methodologies, provide detailed, reproducible protocols, and offer insights to navigate the nuanced landscape of pyridine functionalization.
Fundamentals: Understanding Pyridine's Electronic Landscape
The reactivity of the pyridine ring is dominated by the electron-withdrawing nature of the nitrogen atom. This creates a polarized, electron-deficient aromatic system with distinct electronic characteristics at each position.
-
C2/C6 Positions (α-positions): These positions are the most electron-deficient due to their proximity to the nitrogen atom. This makes them inherently susceptible to nucleophilic attack and facilitates oxidative addition in many palladium-catalyzed cross-coupling reactions.[3] The C-X bonds at these positions are often weaker than at other sites.[3]
-
C4 Position (γ-position): This position is also electron-deficient and can stabilize a negative charge through resonance with the ring nitrogen. This makes it a prime target for Nucleophilic Aromatic Substitution (SNAr).
-
C3/C5 Positions (β-positions): These positions are the most electron-rich of the ring carbons and are less prone to nucleophilic attack or standard palladium-catalyzed cross-coupling. Functionalization here often requires alternative strategies like C-H activation or directed metalation.[2][4][5]
Pyridine PositionRelative Electron DensityPrimary Reactivity C2 / C6 (α)δ+ (Most Deficient)Pd Cross-Coupling (Conventional), SNAr C4 (γ)δ+ (Deficient)SNAr C3 / C5 (β)Least DeficientDirected Metalation, C-H Activation
>]; } } } Caption: Electronic properties and typical reactivity of pyridine ring positions.
Key Methodologies for Selective Functionalization
Achieving regioselectivity requires choosing a methodology that exploits the subtle—or sometimes profound—differences between the halogenated positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorses for C-C, C-N, and C-S bond formation.[6][7][8] In di-halogenated pyridines, selectivity is not absolute and can be expertly manipulated.
For most di-halogenated pyridines (e.g., 2,4-dichloro- or 2,4-dibromopyridine), palladium catalysts preferentially react at the C2 position.[3][9][10] This "conventional" selectivity is driven by two primary factors:
-
Electronic Activation: The C2 carbon is the most electrophilic, making it the most reactive site for the initial oxidative addition of the Pd(0) catalyst.[3]
-
Nitrogen Coordination: The pyridine nitrogen can act as a coordinating ligand for the palladium center, directing the catalyst to the adjacent C2 position.
Forcing the reaction away from C2 to the C4 position is a significant synthetic advancement, enabling access to previously challenging substitution patterns.[11] This inversion of selectivity is primarily achieved through catalyst control.
Causality—Ligand-Controlled Steric Hindrance: The most effective strategy is to use a palladium catalyst bearing a very large, sterically demanding ligand, such as an N-heterocyclic carbene (NHC) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky phosphines.[3][11] These bulky ligands physically block the catalyst from easily accessing the sterically encumbered C2 position, which is flanked by the nitrogen atom and the C3-hydrogen. Consequently, the oxidative addition is forced to occur at the more accessible, albeit less electronically activated, C4 position.[3]
Recent studies have also shown that catalyst speciation can play a role; multinuclear palladium clusters or nanoparticles can exhibit switched C4 selectivity compared to their mononuclear counterparts.[9][10]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for installing heteroatom nucleophiles (amines, alkoxides, thiolates) onto electron-deficient rings.[12]
Causality—Stabilization of the Meisenheimer Intermediate: The reaction proceeds via a two-step addition-elimination mechanism.[13] The rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate known as a Meisenheimer complex.[13] In di-halopyridines, nucleophilic attack is highly favored at the C2 and C4 positions because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, providing crucial stabilization.[14] Attack at C3 does not allow for this stabilization. For many substrates like 2,4-dihalopyridines, SNAr reactions often show a strong preference for the C4 position.[11]
Halogen-Metal Exchange
For substrates where cross-coupling or SNAr is problematic, or when different functional groups are desired, halogen-metal exchange offers an alternative. This method typically involves treating a di-halopyridine (often containing Br or I) with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures.
Causality—Kinetic Selectivity: The selectivity of monolithiation often depends on kinetic factors. For example, in 2,5-dibromopyridine, halogen-metal exchange occurs selectively at the 2-position.[15] This is because the C2 proton is the most acidic, and initial coordination of the lithium reagent to the pyridine nitrogen facilitates the exchange at the adjacent position. The resulting organolithium species can then be trapped with a wide variety of electrophiles.
Comparative Data Presentation
The choice of ligand is critical for controlling selectivity in palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridine.
| Catalyst/Ligand | Reaction Type | Target Position | Selectivity (C4:C2) | Typical Yield | Reference |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | C2 | >1:99 (Exclusive C2) | Good | [11] |
| Pd₂ (dba)₃ / QPhos | Suzuki-Miyaura | C4 | Modest | Moderate | [11] |
| Pd-PEPPSI-IPr | Suzuki-Miyaura | C4 | ~10:1 | Good-Excellent | [3][11] |
| Pd(OAc)₂ (Ligand-free) | Suzuki-Miyaura | C4 | >99:1 ("Jeffery" conditions) | Good | [11] |
| Pd(OAc)₂ / RuPhos | Buchwald-Hartwig | C2 | High C2 selectivity | Good | [16] |
Table 1: Ligand-controlled regioselectivity in the functionalization of 2,4-dichloropyridine.
Experimental Protocols
The following protocols are representative examples and should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Unconventional C4-Selective Suzuki-Miyaura Coupling
This protocol demonstrates the use of a bulky NHC ligand to achieve C4-arylation of 2,4-dichloropyridine, a method with broad substrate scope for organoboron reagents.[11]
-
Reaction Setup:
-
To a dry Schlenk flask, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst Pd-PEPPSI-IPr (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-2-chloropyridine product.
-
Protocol 2: Conventional C4-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a typical SNAr reaction, where an amine displaces the chloride at the electronically favored C4 position. This sequence is useful for creating molecules with a substitution pattern that is complementary to conventional cross-coupling.[11]
-
Reaction Setup:
-
In a sealed vial, combine 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Solvent Addition and Reaction:
-
Add dimethyl sulfoxide (DMSO, 4 mL).
-
Seal the vial and heat the mixture to 80-100 °C for 6-12 hours, until TLC or LC-MS indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-amino-2-chloropyridine product.
-
Protocol 3: Sequential C4-Coupling and C2-Substitution
A key advantage of selective monofunctionalization is the ability to perform a second, different reaction at the remaining halogen. This protocol illustrates a powerful two-step sequence.
-
Step 1: Perform the C4-Selective Suzuki-Miyaura Coupling as described in Protocol 1 to synthesize the 4-aryl-2-chloropyridine intermediate.
-
Step 2: Use the purified 4-aryl-2-chloropyridine as the starting material in an SNAr reaction. While C2 is less reactive than C4 in SNAr, substitution can still be achieved, often by using stronger nucleophiles or higher temperatures. The protocol would be similar to Protocol 2 , substituting the intermediate for 2,4-dichloropyridine and adjusting conditions as needed.
Conclusion
The selective functionalization of di-halogenated pyridines is a solvable and highly rewarding challenge. Control over regioselectivity is not a matter of chance but a direct result of understanding and applying fundamental chemical principles. By strategically choosing between palladium-catalyzed cross-coupling with specific ligands, leveraging the inherent pathways of SNAr, or employing halogen-metal exchange, chemists can dictate the reaction outcome with high precision. The ability to invert "conventional" selectivity using sterically demanding ligands has opened the door to a vast, previously under-explored chemical space, empowering the synthesis of novel and complex pyridine-based molecules for drug discovery and materials science.
References
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Yang, M., Chen, J., He, C., Hu, X., Ding, Y., Kuang, Y., Liu, J., & Huang, Q. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Neufeldt, S. R., & St-Jean, F. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Hsu, H.-H., Kang, S., Chen, C.-C., Sk, M. R., & Thomas, A. (2024). 4-selective functionalization of pyridine. American Chemical Society. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
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Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. ResearchGate. [Link]
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Cao, H., Cheng, Q., & Studer, A. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
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N/A. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. [Link]
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N/A. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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N/A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
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N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
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Berteina-Raboin, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
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Thomas, S. P., et al. (2018). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC. [Link]
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N/A. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
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Soderberg, T. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
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N/A. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Thieme. [Link]
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Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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N/A. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
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McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. [Link]
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N/A. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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N/A. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Gribble, G. W. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF
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N/A. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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N/A. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
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N/A. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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N/A. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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N/A. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]
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Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
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Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
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N/A. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Pyridine-3-Carboxamides via Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyridine-3-Carboxamide Scaffold
The pyridine-3-carboxamide moiety, also known as the nicotinamide scaffold, is a cornerstone in medicinal chemistry and biology. It is the core functional group of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions.[1] This structural motif is present in numerous pharmaceuticals, where it contributes to binding interactions, metabolic stability, and overall pharmacological profiles.[2] The development of novel pyridine-3-carboxamide analogs remains a high-priority area in drug discovery, targeting a wide range of diseases from bacterial infections to cancer.[3][4]
This guide provides a detailed, field-proven experimental procedure for the synthesis of N-substituted pyridine-3-carboxamides. It focuses on the most versatile and widely adopted laboratory method: the direct coupling of pyridine-3-carboxylic acid (nicotinic acid) with a primary or secondary amine using a carbodiimide coupling agent. We will delve into the causality behind experimental choices, provide a robust step-by-step protocol, and offer insights into troubleshooting and optimization.
Synthetic Strategy: The Power of Amide Coupling
While several routes to pyridine-3-carboxamides exist—including the hydrolysis of 3-cyanopyridine or enzymatic synthesis from nicotinic esters—the direct amide coupling of nicotinic acid offers unparalleled flexibility for generating diverse analog libraries.[5][6] This approach allows for the facile introduction of a wide array of substituents on the amide nitrogen, making it the preferred method for structure-activity relationship (SAR) studies in drug development.[3][4]
The core of this strategy is the in situ activation of the carboxylic acid group of nicotinic acid. Carboxylic acids are generally unreactive towards amines under ambient conditions. Therefore, a "coupling reagent" is employed to convert the hydroxyl group of the acid into a better leaving group, creating a highly reactive acylating intermediate that readily undergoes nucleophilic attack by the amine.
Caption: General workflow for carbodiimide-mediated amide coupling.
Detailed Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyridine-3-Carboxamides
This protocol describes a general and reliable method for the synthesis of pyridine-3-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Molar Eq. | Purpose |
| Pyridine-3-carboxylic Acid | C₆H₅NO₂ | 123.11 | 1.0 | Starting Material |
| Amine (Primary or Secondary) | Varies | Varies | 1.0 - 1.1 | Nucleophile |
| EDC·HCl | C₉H₁₈ClN₃ | 191.70 | 1.1 - 1.2 | Coupling Reagent |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 - 0.2 | Acyl Transfer Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous Reaction Medium |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | Aqueous Work-up |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | Aqueous Work-up |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | - | Aqueous Work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |
Step-by-Step Methodology
Rationale: The causality behind each step is explained in italics.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carboxylic acid (1.0 eq.) and the desired amine (1.0 eq.).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add 4-dimethylaminopyridine (DMAP) (0.2 eq.) to the solution.
-
Expertise & Experience: While many protocols add the amine later, adding it at the beginning with the acid is often successful and simplifies the procedure. DMAP is a highly effective acyl-transfer catalyst that accelerates the reaction, especially with less nucleophilic amines.
-
-
Activation and Coupling:
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: This step is critical. The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction minimizes potential side reactions and prevents the degradation of the reactive O-acylisourea intermediate.
-
Slowly add EDC·HCl (1.2 eq.) to the stirred solution in portions over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 5-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Trustworthiness: The use of a slight excess of EDC ensures the complete activation of the carboxylic acid. The byproduct of EDC, ethyl-dimethylaminopropyl urea, is water-soluble, which greatly simplifies purification compared to other carbodiimides like DCC.[8]
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the organic mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and finally, brine.
-
Causality: The 1 M HCl wash removes the basic DMAP catalyst and any unreacted amine. The NaHCO₃ wash removes any remaining acidic starting material and EDC byproducts. The final brine wash removes residual water from the organic layer.
-
-
Isolation and Drying:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol.[7]
-
Expertise & Experience: The choice of eluent system depends on the polarity of the final product. A TLC analysis of the crude material is essential to determine the optimal solvent system for chromatography.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the final pyridine-3-carboxamide.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for pyridine-3-carboxamide synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent (EDC is moisture sensitive).2. Poorly nucleophilic amine.3. Steric hindrance in acid or amine. | 1. Use fresh, high-quality EDC from a sealed container.2. Increase reaction time, temperature (e.g., to 40 °C), or add an activating additive like HOBt (1-Hydroxybenzotriazole) alongside EDC.3. Consider alternative, more potent coupling reagents like HATU or PyBOP.[] |
| Epimerization (if chiral centers are present) | The activated intermediate is susceptible to racemization, especially with DMAP. | Replace DMAP with a less basic additive like HOBt or HOAt, which are known to suppress racemization.[8] |
| Difficulty Removing Urea Byproduct | Use of DCC instead of EDC in solution-phase synthesis. | Switch to EDC, as its urea byproduct is water-soluble and easily removed during the aqueous work-up. |
| Incomplete Reaction | Insufficient amount of coupling reagent or reaction time. | Ensure a slight excess (1.1-1.2 eq.) of EDC is used. Allow the reaction to run longer, confirming completion with TLC/LC-MS. |
References
- Hartmann, M., & Seiberth, M. (1927). U.S. Patent No. 1,617,332. Washington, DC: U.S.
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
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Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]
-
Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters. [Link]
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Li, A., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry. [Link]
-
Celentano, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]
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Chorbadjiev, R. A., et al. (2021). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. Molecules. [Link]
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Laha, J. K., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Angewandte Chemie. [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Aboul-Enein, H. Y., et al. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank. [Link]
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Laha, J. K., et al. (2022). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. [Link]
- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
- Preparation method of nicotinamide.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]
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Zhang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. [Link]
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Application Notes and Protocols: Strategic Synthesis and Utility of 5-Bromo-2-chloro-N-methylpyridine-3-carboxamide in Agrochemical Discovery
Introduction: A Versatile Scaffold for Modern Agrochemicals
The pyridine ring is a cornerstone in the development of high-performance agrochemicals, valued for its metabolic stability and ability to interact with biological targets.[1][2][3] Within this class, pyridine carboxamides have emerged as a particularly fruitful area of research, leading to the commercialization of potent fungicides and insecticides.[4] This guide focuses on the synthesis and potential applications of a highly functionalized building block, 5-bromo-2-chloro-N-methylpyridine-3-carboxamide , a molecule designed for diversification and the exploration of new chemical space in agrochemical research and development.
This molecule incorporates three key reactive centers: a 2-chloro substituent highly activated for nucleophilic aromatic substitution (SNAr), a 5-bromo substituent ideal for palladium-catalyzed cross-coupling reactions, and the N-methylpyridine-3-carboxamide core, a known pharmacophore in several successful agrochemicals, particularly succinate dehydrogenase inhibitors (SDHIs).[4][5] The strategic manipulation of these functional groups allows for the systematic development of novel molecular architectures, enabling researchers to fine-tune biological activity and physicochemical properties.
This document provides detailed protocols for the synthesis of this key intermediate from a plausible starting material, 5-bromo-2-chloro-3-methylpyridine, and outlines its subsequent application in the synthesis of advanced agrochemical scaffolds.
Synthesis of the Core Intermediate: From Picoline to Carboxamide
The synthesis of this compound is proposed as a two-step process starting from the corresponding 3-methylpyridine (picoline) derivative. This pathway leverages established industrial oxidation and amidation methodologies.
Part 1: Oxidation of 5-Bromo-2-chloro-3-methylpyridine to 5-Bromo-2-chloronicotinic Acid
The oxidation of a methyl group at the 3-position of a pyridine ring to a carboxylic acid is a well-documented transformation.[6][7][8][9] For the substrate 5-bromo-2-chloro-3-methylpyridine, a direct oxidation using oxygen in the presence of a metal catalyst and an initiator provides an efficient and clean method.[10]
Experimental Protocol: Catalytic Oxidation
-
Reaction Setup: To a high-pressure reactor, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq), a suitable solvent such as acetonitrile (5-10 volumes), a metal salt catalyst (e.g., cobalt (III) acetylacetonate and manganese (III) acetylacetonate, 0.1-10 mol%), and an initiator like N-hydroxyphthalimide (NHPI, 10-20 mol%).[10]
-
Reaction Conditions: Seal the reactor, purge with oxygen, and then pressurize with oxygen to 0.2-2 MPa. Heat the reaction mixture to 50-120 °C and stir vigorously for 3-24 hours.[10]
-
Monitoring: The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material.
-
Work-up and Isolation: After cooling to room temperature, vent the reactor and concentrate the reaction mixture under reduced pressure. The resulting crude 5-bromo-2-chloronicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
| Parameter | Condition | Rationale & Notes |
| Starting Material | 5-Bromo-2-chloro-3-methylpyridine | A commercially available or readily synthesized precursor. |
| Oxidant | Oxygen (O₂) | A green and cost-effective oxidant. |
| Catalyst System | Co(acac)₃/Mn(acac)₃/NHPI | A well-established system for the aerobic oxidation of methylarenes.[10] |
| Solvent | Acetonitrile | Provides good solubility for the reactants and is relatively inert under the reaction conditions.[10] |
| Temperature | 50-120 °C | Balances reaction rate with potential side reactions. |
| Pressure | 0.2-2 MPa | Ensures a sufficient concentration of dissolved oxygen. |
| Expected Yield | >75% | Based on similar reported transformations.[10] |
Part 2: Amidation of 5-Bromo-2-chloronicotinic Acid
The conversion of the synthesized carboxylic acid to the corresponding N-methylamide is a standard peptide coupling reaction. This involves the activation of the carboxylic acid followed by reaction with methylamine.
Experimental Protocol: Amide Coupling
-
Acid Activation: Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., HATU, HOBt/EDC, or thionyl chloride to form the acid chloride) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). Stir for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the activated acid solution, add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Reagents | Rationale & Notes |
| Starting Material | 5-Bromo-2-chloronicotinic acid | Synthesized in the previous step. |
| Coupling Agent | HATU or HOBt/EDC | Standard peptide coupling reagents that minimize side reactions. |
| Base | DIPEA | A non-nucleophilic base to facilitate the coupling. |
| Amine Source | Methylamine solution or salt | The nucleophile for amide bond formation. |
| Solvent | DCM or DMF | Anhydrous conditions are crucial for efficient coupling. |
| Temperature | 0 °C to Room Temp. | Controlled addition at low temperature minimizes side reactions. |
| Expected Yield | 80-95% | Amide couplings are typically high-yielding reactions. |
Overall Synthetic Workflow
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Application Note & Protocol: A Guide to the Safe Handling and Storage of Halogenated Pyridines
Introduction: Balancing Utility and Risk with Halogenated Pyridines
Halogenated pyridines are a cornerstone in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms onto the pyridine ring modifies its electronic properties, making these compounds versatile building blocks in organic chemistry. However, the very characteristics that make them synthetically valuable also necessitate stringent safety protocols. Many halogenated pyridines present significant health and safety risks, including toxicity, reactivity, and irritant properties.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle and store halogenated pyridines. By integrating established safety principles with practical, field-tested protocols, this document aims to foster a secure laboratory environment without compromising research efficacy.
Foundational Safety Principles: Hazard Identification and Risk Mitigation
A proactive approach to safety is paramount when working with halogenated pyridines. This begins with a thorough risk assessment before any experimental work is initiated. The process involves a detailed evaluation of the specific hazards of the compounds and the potential risks associated with the planned procedures.
Intrinsic Hazards of Halogenated Pyridines
The principal hazards associated with this class of compounds include:
-
Toxicity: Halogenated pyridines can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of exposure can range from dizziness and headaches to more severe effects on the central nervous system, liver, and kidneys.[2][3][4][5]
-
Reactivity: These compounds can react violently with strong oxidizing agents and acids.[2][4]
-
Irritancy: Many halogenated pyridines are irritants to the skin, eyes, and respiratory system.[1][2][4][5]
The Hierarchy of Controls: A Systematic Safety Strategy
To effectively mitigate the identified risks, the hierarchy of controls should be implemented. This framework prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Personal Protective Equipment (PPE): Your Final Safeguard
While engineering and administrative controls are the primary means of risk reduction, the correct use of PPE is a critical final barrier against exposure. The selection of appropriate PPE must be informed by a comprehensive risk assessment of the specific halogenated pyridine and the experimental procedure.
Standard PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[6]
-
Hand Protection: Chemically resistant gloves are essential.[1][6] Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific halogenated pyridine and solvents in use.[1][3] For highly toxic or concentrated materials, double gloving is recommended.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[1][3] For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[4]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below established limits, respiratory protection is required.[7] A qualified safety professional should be consulted for the selection and fit-testing of respirators.[3]
Protocols for Safe Handling: From Weighing to Reaction
Strict adherence to established handling protocols is crucial for minimizing the risk of exposure and preventing accidents.
General Handling Practices
-
Designated Work Area: All work with halogenated pyridines must be conducted in a properly functioning chemical fume hood.[3][7]
-
Avoid Direct Contact: Exercise extreme care to prevent inhalation, ingestion, and skin contact.[7][8]
-
Equipment and Glassware: Use only clean, dry, and intact glassware and equipment. Ensure all materials are chemically compatible with the reagents.
-
Weighing and Dispensing: Solid halogenated pyridines should be weighed within a fume hood.[3] For volatile liquids, use a syringe or cannula for transfers to minimize vapor release.
Step-by-Step Protocol: Weighing a Solid Halogenated Pyridine
-
Preparation: Don all necessary PPE. Verify the proper functioning of the chemical fume hood.
-
Tare Balance: Place a clean, dry weigh boat on the analytical balance and tare.
-
Dispense Solid: Carefully transfer the desired amount of the solid halogenated pyridine to the weigh boat using a clean spatula, avoiding dust generation.
-
Record Mass: Accurately record the final mass.
-
Transfer to Reaction Vessel: Carefully transfer the solid to the reaction vessel inside the fume hood.
-
Decontamination: Clean the spatula and weigh boat with a suitable solvent and dispose of all contaminated materials as hazardous waste.
Step-by-Step Protocol: Transferring a Liquid Halogenated Pyridine
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Inert Atmosphere (if necessary): If the reaction is sensitive to air or moisture, ensure the receiving vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Syringe Transfer: Utilize a clean, dry syringe with an appropriately sized needle.
-
Withdraw Liquid: Carefully draw the desired volume of the liquid halogenated pyridine into the syringe.
-
Transfer to Reaction Vessel: Pierce the septum of the reaction vessel with the needle and slowly dispense the liquid.
-
Syringe Quenching: Immediately rinse the syringe by drawing up a suitable solvent and dispensing it into a designated waste container. Repeat this process multiple times.
Storage Guidelines: Ensuring Stability and Preventing Incidents
The proper storage of halogenated pyridines is essential for maintaining their chemical integrity and preventing accidental releases or reactions.
General Storage Recommendations
-
Storage Location: Store containers in a cool, dry, and well-ventilated area.[1][3][8][9] Keep them in a designated chemical storage cabinet away from heat, direct sunlight, and ignition sources.[1][3][7][8]
-
Incompatible Materials: Halogenated pyridines should be segregated from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3][6][10] Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
Container Integrity: Ensure that storage containers are tightly sealed and in good condition.[3][7][8][9][10]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and the date of receipt.[1][3]
Table 1: Chemical Compatibility for Halogenated Pyridines
| Material Class | Compatible | Incompatible |
| Halogenated Pyridines | Inert materials, many organic solvents | Strong oxidizing agents, strong acids, strong bases, acid chlorides, anhydrides[2][3][6][11] |
Emergency Response: Preparedness and Action
In the event of an emergency, a rapid and well-rehearsed response is crucial. All laboratory personnel must be familiar with the location and operation of emergency equipment.[1]
Spills
-
Small Spills (within a fume hood): Absorb the spill using an inert material like vermiculite or sand.[6] Place the contaminated absorbent in a sealed container for hazardous waste disposal.[6][10]
-
Large Spills: Evacuate the area immediately and notify emergency personnel.[3]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected individual to fresh air.[1][3][4] If breathing is difficult, administer oxygen. Seek medical attention.[3][4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Caption: A clear workflow for responding to personal exposure incidents.
Conclusion
Halogenated pyridines are powerful reagents in chemical synthesis, but their use demands a high level of safety awareness and practice. By diligently following the risk assessment procedures, implementing the hierarchy of controls, and adhering to the specific handling and storage protocols detailed in this guide, researchers can confidently and safely utilize these valuable compounds in their work.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
GOV.UK. Pyridine: incident management. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | ToxFAQs™. Retrieved from [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. vumc.org [vumc.org]
Application Note: Analytical Methods for Purity Determination of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Introduction
5-bromo-2-chloro-N-methylpyridine-3-carboxamide is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical aspect of quality control, ensuring safety and efficacy. This application note provides a comprehensive guide to the analytical methods for the purity determination of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, reliable, and grounded in established analytical principles.
The core of this guide focuses on High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment due to its versatility and sensitivity. Additionally, Gas Chromatography (GC) and spectroscopic techniques are discussed as complementary methods for a comprehensive characterization of the compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClN₂O | [Manchester Organics][1] |
| Molecular Weight | 249.49 g/mol | [Manchester Organics][1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water is expected. | Inferred from related structures |
I. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is the method of choice for the purity determination of moderately polar, non-volatile compounds like this compound. The method separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the analyte. The end-capping of the silica-based packing material minimizes peak tailing by shielding residual silanol groups.
-
Mobile Phase: A gradient elution with a mixture of water (with a pH modifier) and an organic solvent (acetonitrile or methanol) is employed. This approach allows for the effective elution of impurities with a wide range of polarities. The use of a buffer, such as phosphate or formate, helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds.
-
Detection: UV detection is suitable as the pyridine ring and carboxamide group contain chromophores that absorb in the UV region. The detection wavelength should be set at the absorption maximum of the analyte to ensure high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Analytical grade buffer salts (e.g., potassium phosphate monobasic).
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 3.0), B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or at the absorption maximum) |
4. System Suitability: Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Data Analysis: Calculate the purity of the sample by the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
II. Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is a suitable technique for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. Given the carboxamide functional group, the analyte itself has low volatility, making direct GC analysis challenging without derivatization.[2] However, for volatile impurities, a direct injection of a solution of the sample is appropriate.
Causality Behind Experimental Choices
-
Technique: Headspace GC is often preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile API. For other volatile impurities, direct liquid injection can be used.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating a wide range of common organic solvents.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.[3]
Experimental Workflow for GC Analysis
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for 2-Chloropyridines
A Guide for the Modern Synthetic Chemist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I understand that coupling unactivated heteroaryl chlorides, particularly 2-chloropyridines, presents a unique set of challenges that can often lead to stalled reactions and diminished yields. This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize these demanding transformations. We will explore the "why" behind common failures and the rationale for selecting specific reagents and conditions.
The difficulty with 2-chloropyridines stems from two primary factors: the inertness of the C-Cl bond and the propensity of the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity.[1][2] Overcoming these hurdles requires a highly active and robust catalyst system and carefully chosen reaction conditions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the Suzuki-Miyaura coupling of 2-chloropyridines in a direct question-and-answer format.
Question 1: My reaction shows little to no conversion of the 2-chloropyridine starting material. What is the primary bottleneck?
Answer: This is the most frequent issue and almost always points to an insufficiently active catalyst system, which fails to overcome the high activation barrier of the oxidative addition step for the C-Cl bond.
-
The Causality: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step in the catalytic cycle.[3] 2-chloropyridines are particularly sluggish due to the strong C-Cl bond and the electron-deficient nature of the pyridine ring. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle.[1]
-
Solutions & Rationale:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] You require highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Bulky Biarylphosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, or RuPhos are designed to be both sterically demanding and electron-donating. The steric bulk promotes the desired reductive elimination step and helps prevent the formation of inactive palladium dimers, while the electron-rich nature facilitates the oxidative addition of the C-Cl bond.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than phosphines, making them highly effective at activating the C-Cl bond.[4] Their strong bond to palladium can also lead to greater catalyst stability at elevated temperatures.
-
-
Choice of Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[5] For challenging couplings, stronger bases are often necessary.
-
Temperature: Unactivated chlorides often require higher reaction temperatures (e.g., 80-110 °C) to drive the oxidative addition. Ensure your solvent choice is appropriate for the required temperature.
-
Question 2: My main side product is a homocoupled biaryl derived from my boronic acid. How can I suppress this?
Answer: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[7][8]
-
The Causality: Homocoupling can occur when two molecules of the boronic acid react with a Pd(II) species, leading to the formation of a symmetrical biaryl and the reduction of Pd(II) to Pd(0).[7][8] This process consumes your nucleophile and can compete significantly with the desired cross-coupling pathway, especially if the main catalytic cycle is slow.
-
Solutions & Rationale:
-
Rigorous Degassing: Oxygen can promote homocoupling by re-oxidizing Pd(0) to Pd(II).[7] Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. While Pd(II) precatalysts are reduced in situ to the active Pd(0) species, this reduction process can sometimes initiate homocoupling pathways.[7]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling. Optimize the ratio for your specific substrates.
-
Question 3: I'm observing significant protodeboronation of my boronic acid. What causes this and how can I prevent it?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a particularly prevalent issue with heteroaryl boronic acids, especially 2-pyridylboronic acids, which are notoriously unstable.[7][9]
-
The Causality: This decomposition pathway is often catalyzed by aqueous base and proceeds because the electron-deficient nature of the pyridine ring makes the C-B bond susceptible to hydrolysis.[2][7]
-
Solutions & Rationale:
-
Use Boronate Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards hydrolysis than the corresponding boronic acids.[1] Using the 2-pyridylboronic acid pinacol ester is a highly recommended first step.
-
Anhydrous Conditions: If possible, using anhydrous conditions with a non-aqueous base (e.g., powdered KF or CsF) can mitigate this side reaction.[5]
-
Use Triolborate Salts: Potassium (2-pyridyl)trifluoroborate salts (BF₃K) are another alternative. They are crystalline, air-stable solids and often show enhanced stability and reactivity compared to boronic acids.
-
Frequently Asked Questions (FAQs)
-
Q: Why is catalyst choice so important for 2-chloropyridines compared to, say, 4-bromopyridine?
-
A: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F.[10] The C-Cl bond is significantly stronger and less polarized than a C-Br bond, making the initial oxidative addition step much more difficult. Additionally, the proximity of the nitrogen atom in the 2-position can lead to catalyst inhibition, a problem less pronounced in the 4-position.
-
-
Q: What is the optimal Pd catalyst loading?
-
A: For challenging substrates, a higher catalyst loading might be necessary to achieve a reasonable reaction rate. A typical starting point is 1-5 mol % of the palladium source.[6] However, for highly optimized systems, especially in process development, loadings can be significantly lower. If you are experiencing issues, starting at 2-3 mol % is a robust choice.
-
-
Q: How do I choose the best solvent?
-
A: The solvent must be stable at the required reaction temperature and capable of dissolving the reagents. Common choices include ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene.[6][11] Often, a mixture with water (e.g., dioxane/water 4:1) is used to help dissolve the inorganic base and facilitate the transmetalation step.[1][11]
-
Data & Comparative Analysis
The choice of ligand and base is paramount for success. The following table summarizes representative conditions for the coupling of 2-chloropyridines, highlighting the impact of these choices on reaction yield.
| 2-Chloropyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl-Bpin | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 94 | [1] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 18 | 98 | [12] |
| 2-Chloro-p-xylene | Li triisopropyl 2-pyridyl boronate | Pd₂(dba)₃ (1.5) | P(tBu)₃ (6) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | 70 | [2] |
| 3-Amino-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd[PPh₃]₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | Dioxane | Reflux | 8 | 90 | [6] |
Visualizing the Process
Understanding the fundamental mechanism and the troubleshooting logic is key to mastering this reaction.
The Suzuki-Miyaura Catalytic Cycle
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05"]; Trans [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#EA4335"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Invisible nodes for layout Ar1X [label="Ar¹-X\n(2-Chloropyridine)", shape=none, fontcolor="#5F6368"]; Ar2B [label="Ar²-B(OR)₂\n(Boronic Ester)\n+ Base", shape=none, fontcolor="#5F6368"]; Product [label="Ar¹-Ar²\n(Product)", shape=none, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [dir=back, color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Trans [dir=back, color="#34A853"]; Trans -> PdII_Ar2 [color="#34A853"]; PdII_Ar2 -> RedElim [dir=back, color="#EA4335"]; RedElim -> Pd0 [color="#EA4335"];
// Reagent/Product Edges Ar1X -> OxAdd [style=dashed, color="#5F6368"]; Ar2B -> Trans [style=dashed, color="#5F6368"]; RedElim -> Product [style=dashed, color="#5F6368"]; } dot Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of a generic 2-chloropyridine with an arylboronic acid pinacol ester.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
-
Reaction Setup:
-
Seal the Schlenk tube/vial containing the substrates and base with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst and ligand to the reaction vessel against a positive flow of inert gas.
-
Via syringe, add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the limiting reagent).
-
-
Execution and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: The basicity of the 2-substituted pyridine product may cause streaking on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can often improve the separation.
-
References
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Karjalainen, J., & Pihko, P. M. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Abdel-Fattah, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Couture, A., et al. (2001). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. ARKIVOC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Brambila, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. Retrieved from [Link]
-
MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). On the mechanism of nickel-catalysed Suzuki–Miyaura cross-coupling reactions of 2-chloro- and 2-methylthiopyridines. Retrieved from [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Welcome to the dedicated technical support guide for the purification of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Question 1: After my reaction work-up, my crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out is a common issue, especially if residual solvents or impurities are present. Here’s a systematic approach to address this:
-
Initial Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, dichloromethane) are thoroughly removed using a rotary evaporator. For high-boiling solvents, a high-vacuum pump may be necessary.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the desired product is poorly soluble but the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. Stir the oil vigorously with the solvent. The product may precipitate as a solid.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes or pentane) with stirring until the solution becomes cloudy. Allow the mixture to stand, ideally at a reduced temperature (4 °C or -20 °C), to promote crystallization.
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify my product and choose a purification strategy?
Answer: A multi-spot TLC indicates the presence of starting materials, byproducts, or your desired product.
-
Co-spotting: The most reliable way to identify your product is by co-spotting. On the same TLC plate, spot your crude reaction mixture, the starting materials (if available), and a co-spot (a mixture of the crude reaction and the starting material). This will help you distinguish the product from unreacted starting materials.
-
UV Visualization: this compound contains a pyridine ring and should be UV active. Visualize the TLC plate under a UV lamp (254 nm).
-
Staining: If your starting materials or expected byproducts are not UV active, using a general stain like potassium permanganate can help visualize all components.
-
Purification Strategy:
-
Column Chromatography: If the spots are well-separated, silica gel column chromatography is the most effective method for separating the components.[1]
-
Recrystallization: If one spot is significantly more intense than the others, and you can induce the crude product to solidify, recrystallization may be a viable option to purify the major component.
-
Question 3: I'm performing column chromatography, but my compound is streaking badly on the column and TLC plate. What is causing this and how can I fix it?
Answer: Streaking of pyridine derivatives on silica gel is a frequent problem due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface.
-
Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and band tailing.
-
Solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), into your eluent system can significantly improve peak shape. The modifier competes with your compound for the active sites on the silica gel, leading to a more uniform elution.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Optimize Solvent System: Ensure your chosen solvent system provides good solubility for your compound. Poor solubility can also contribute to streaking.
-
Question 4: I'm getting a low yield after column chromatography. What are the potential reasons?
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Compound Instability on Silica: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
-
Irreversible Adsorption: Highly polar compounds or those with strong interactions with the stationary phase may not elute completely. Using a more polar eluent or adding a modifier can help.
-
Improper Column Packing: Voids or channels in the silica gel can lead to poor separation and product loss. Ensure your column is packed uniformly.
-
Incorrect Eluent Polarity: If the eluent is not polar enough, your compound may not move down the column. If it's too polar, it may co-elute with impurities. Careful optimization of the eluent system using TLC is crucial.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the most common purification techniques for this compound?
The two most common and effective purification techniques for pyridine carboxamides are:
-
Silica Gel Column Chromatography: This is a versatile technique that separates compounds based on their polarity. For this compound, a typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
What are the likely impurities in a synthesis of this compound?
Common impurities can include:
-
Unreacted Starting Materials: Such as 5-bromo-2-chloronicotinic acid or the corresponding acid chloride, and methylamine.
-
Hydrolysis Product: The carboxamide can hydrolyze back to the corresponding carboxylic acid (5-bromo-2-chloronicotinic acid) if exposed to acidic or basic conditions, especially at elevated temperatures.
-
Over-alkylation or Side-products: Depending on the synthetic route, other related pyridine derivatives could be formed.
How do I choose a suitable solvent system for column chromatography?
The ideal solvent system for column chromatography is determined by Thin-Layer Chromatography (TLC).
-
Spot a small amount of your crude product on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).
-
The optimal eluent system will give your desired product a retention factor (Rf) of approximately 0.2-0.4. This ensures good separation from both more polar and less polar impurities.
What is a good recrystallization solvent for this compound?
Finding the right recrystallization solvent often requires some experimentation. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Single Solvent Systems: Ethanol, isopropanol, or acetonitrile could be good candidates.
-
Two-Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane, or water) is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, allow it to cool slowly.
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure compound will show a single major peak in the chromatogram.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and reveal the presence of impurities.[4]
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.
III. Experimental Protocols & Data
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1 Hexanes:Ethyl Acetate).
- Collect fractions and monitor the elution by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified compound.
Table 1: Example Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating less polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Effective for more polar compounds, but may require a basic modifier. |
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying solid this compound.
1. Solvent Selection:
- In a small test tube, add a small amount of the crude solid.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot.
- Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
- If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
3. Isolation of Crystals:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
IV. Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography problems.
V. References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from
-
PubMed. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
MDPI. (n.d.). New Crystalline Salts of Nicotinamide Riboside as Food Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]
-
Reddit. (n.d.). Ternary eluent column chromatography. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from
-
PubMed. (2024). Halogen Bonding in N-Alkyl-Bromo-/Lodo-Pyridinium Salts and its Application in Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N'-Methylnicotinamide. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I. Retrieved from
-
PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. Retrieved from [Link]
-
University of Pretoria. (2006). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]
-
Reddit. (n.d.). Drying and distilling pyridine. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed C-N Coupling with 2-Chloropyridines
Introduction
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, the application of these powerful methods to electron-deficient heteroaryl halides, such as 2-chloropyridines, presents a unique set of challenges. These substrates are known for their lower reactivity compared to their bromo and iodo counterparts, often leading to sluggish reactions, low yields, and a host of side products.[3]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the common issues encountered when working with 2-chloropyridines in palladium-catalyzed C-N coupling reactions. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a 2-chloropyridine failing when the same reaction with the corresponding 2-bromopyridine works well?
This is a common observation and stems from the fundamental differences in the carbon-halogen bond strength. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bond. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging for 2-chloropyridines.[4] Consequently, reactions with 2-chloropyridines typically require more forcing conditions, such as higher temperatures, longer reaction times, and, most importantly, more specialized and reactive catalyst systems.
Q2: What are the most common side reactions, and how can I identify them?
The most prevalent side reaction is hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom, leading to the formation of pyridine.[3] This can be easily identified by GC-MS or LC-MS analysis of the crude reaction mixture. Another common side reaction is the homocoupling of the amine or the 2-chloropyridine, which can be promoted by high temperatures and certain catalyst systems.
Q3: How do I select the optimal ligand and palladium source for my specific substrates?
The choice of ligand is arguably the most critical parameter for a successful C-N coupling with 2-chloropyridines.[5][6] Generally, bulky, electron-rich phosphine ligands are required to promote the challenging oxidative addition and the subsequent reductive elimination steps. Ligands from the Buchwald (e.g., SPhos, RuPhos, Xantphos) and Hartwig (e.g., Josiphos-type) series are excellent starting points.[2][3] For the palladium source, pre-formed palladium(II) precatalysts, such as those of the G2, G3, or G4 generation, are often preferred as they are more stable and provide more reproducible results than using Pd(0) sources like Pd₂(dba)₃ directly.[4]
Q4: Is a glovebox absolutely necessary for setting up these reactions?
While not strictly mandatory, working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended.[2] The palladium catalysts, particularly in their active Pd(0) state, and many of the phosphine ligands are sensitive to oxygen. Exposure to air can lead to catalyst decomposition and inconsistent results. Similarly, many of the strong bases used, such as sodium tert-butoxide, are hygroscopic and their effectiveness can be compromised by moisture.
Part 2: In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and resolve specific issues.
Problem 1: Low to No Product Yield
Symptom: Your reaction shows little to no conversion of the starting materials, even after extended reaction times.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can also act as a reductant, or consider adding a reducing agent. For more reliable results, switch to a commercially available palladium precatalyst.[4]
-
-
Inappropriate Ligand Selection: The chosen ligand may not be sufficiently electron-rich or sterically bulky to facilitate the reaction.
-
Solution: Screen a panel of ligands. For 2-chloropyridines, ligands with high steric bulk and electron-donating properties are often necessary. Refer to the table below for starting recommendations.
-
-
Incorrect Base: The base may be too weak to deprotonate the amine or may not be sufficiently soluble in the reaction solvent.
-
Solution: For neutral amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[7] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, but may require higher temperatures.[4] The particle size and surface area of inorganic bases can also impact the reaction rate.[4]
-
-
Low Reaction Temperature: The energy barrier for the oxidative addition of 2-chloropyridines can be high.
-
Solution: Gradually increase the reaction temperature. While room temperature couplings are sometimes possible with highly active catalysts, temperatures in the range of 80-120 °C are more common for these challenging substrates.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction.
-
Solution: Aprotic solvents like toluene, 1,4-dioxane, or CPME are generally effective. Polar aprotic solvents like DMAc can sometimes be beneficial, particularly for reactions involving weaker bases.[5]
-
Problem 2: Significant Side Product Formation
Symptom: Your reaction is consuming the starting materials, but the desired product is only a minor component of a complex mixture.
Common Side Products and Mitigation Strategies:
-
Hydrodehalogenation:
-
Cause: This side reaction is often favored when the desired reductive elimination is slow. It can be promoted by trace amounts of water or by β-hydride elimination from the amine coupling partner.[3]
-
Mitigation:
-
Use Bulky Ligands: Ligands that accelerate reductive elimination, such as the Buchwald biarylphosphine ligands, can outcompete the hydrodehalogenation pathway.[3]
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents.
-
Base Purity: Use high-purity, anhydrous bases. Some grades of NaOtBu can contain residual NaOH, which can promote this side reaction.[3]
-
-
-
Homocoupling of Amine or Aryl Halide:
-
Cause: This can occur at high temperatures or when the catalyst concentration is too high.
-
Mitigation:
-
Lower the Reaction Temperature: If possible, reduce the temperature while monitoring the reaction progress.
-
Optimize Catalyst Loading: While higher catalyst loadings can sometimes be necessary, excessive amounts can lead to side reactions.
-
-
Problem 3: Reaction Stalls or is Incomplete
Symptom: The reaction proceeds initially but stops before all the starting material is consumed.
Potential Causes and Solutions:
-
Catalyst Decomposition: The active catalyst may be degrading over the course of the reaction.
-
Solution: Ensure a strictly inert atmosphere is maintained throughout the reaction. The choice of ligand is also crucial for stabilizing the palladium center.
-
-
Product Inhibition: The product, a substituted 2-aminopyridine, can sometimes coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.
-
Solution: This can be a challenging issue to resolve. Sometimes, a change in ligand or solvent can alter the binding affinities and mitigate the problem.
-
-
Insufficient Base: The base may be consumed during the reaction or may not be strong enough to maintain a sufficient concentration of the deprotonated amine.
-
Solution: Increase the stoichiometry of the base (e.g., from 1.5 to 2.0 equivalents).
-
Part 3: Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Reagents: Add the 2-chloropyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.5 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Reference Tables
Table 1: Recommended Ligands for C-N Coupling with 2-Chloropyridines
| Ligand | Structure | Key Features |
| RuPhos | [Image of RuPhos structure] | Highly active, bulky biarylphosphine ligand. Excellent for challenging couplings. |
| SPhos | [Image of SPhos structure] | Similar to RuPhos, often used for a broad range of substrates. |
| Xantphos | [Image of Xantphos structure] | Wide bite angle ligand, can be effective in preventing β-hydride elimination. |
| tBuBrettPhos | [Image of tBuBrettPhos structure] | Extremely bulky and electron-rich, designed for highly challenging couplings.[6] |
Table 2: Common Bases and Their Properties
| Base | pKa of Conjugate Acid | Key Characteristics |
| NaOtBu | ~19 | Strong, non-nucleophilic base. Widely used but can be sensitive to moisture. |
| LHMDS | ~26 | Very strong, non-nucleophilic base. Often used for deprotonating less acidic amines.[7] |
| K₃PO₄ | ~12.3 | Weaker, inorganic base. Good for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | ~10.3 | Mild, inorganic base. Its solubility in organic solvents can be advantageous.[4] |
Part 5: Visual Guides
Caption: A decision-making workflow for troubleshooting C-N coupling reactions with 2-chloropyridines.
Caption: The catalytic cycle for Buchwald-Hartwig amination and a common off-cycle pathway.
References
-
Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC). Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. DSpace@MIT. Available from: [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. Available from: [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. MDPI. Available from: [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. ResearchGate. Available from: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available from: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
ChemInform Abstract: Copper‐ and Palladium‐Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‐c]pyridines. Sci-Hub. Available from: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate. Available from: [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyridine Carboxamide Derivatives in Organic Solvents
Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of pyridine carboxamide derivatives in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental work.
Introduction: The Solubility Challenge
Pyridine carboxamides are a cornerstone in medicinal chemistry and agrochemical research, with numerous derivatives showing promising biological activities.[1][2][3] However, their often planar and crystalline nature, coupled with the ability to form strong intermolecular hydrogen bonds, can lead to poor solubility in many common organic solvents. This can present significant hurdles during synthesis, purification, biological screening, and formulation development. This guide provides a structured approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridine carboxamide derivatives poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The solubility of pyridine carboxamide derivatives is governed by a balance of intermolecular forces. Several factors contribute to their often-low solubility:
-
Strong Intermolecular Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). These groups can form strong, stable hydrogen bond networks between molecules in the solid state, making it difficult for solvent molecules to break them apart.
-
Crystal Lattice Energy: The planar nature of the pyridine ring and the carboxamide group allows for efficient packing in the crystal lattice. This high lattice energy requires a significant amount of energy from solvent-solute interactions to overcome, leading to low solubility.
-
Polarity Mismatch: While pyridine carboxamides possess polar functional groups, the overall polarity of the molecule can vary significantly based on other substituents. If there is a substantial mismatch between the polarity of your compound and the solvent, solubility will be limited. Neutral organic compounds tend to be less soluble in water than in organic solvents, with exceptions for those with ionizable groups or capable of hydrogen bonding.[4]
Q2: I observe precipitation of my product during an amide coupling reaction in DCM. What can I do to keep it in solution?
A2: Precipitation during a reaction is a common issue when the product is less soluble than the starting materials in the chosen solvent. Here are several strategies to address this:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to maintain the product below its saturation point. However, this may not always be practical for large-scale reactions.
-
Use a Cosolvent: Adding a more polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve the solubility of polar pyridine carboxamides.[5] Start by adding a small percentage (e.g., 10-20%) of the cosolvent and observe the effect.
-
Elevate the Reaction Temperature: Increasing the temperature will generally increase the solubility of your compound. Ensure that the reaction and your compound are stable at higher temperatures.
-
Change the Solvent System Entirely: If the above methods are not effective, consider switching to a solvent in which your product is more soluble, such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).[6]
Q3: How do substituents on the pyridine ring and the amide nitrogen affect solubility?
A3: Substituents can have a profound impact on solubility by altering the molecule's polarity, ability to form hydrogen bonds, and crystal packing.
-
Electron-withdrawing groups on the pyridine ring can influence the electronic properties and potentially the intermolecular interactions.[7]
-
Bulky substituents on the amide nitrogen or the pyridine ring can disrupt crystal packing, leading to a lower melting point and potentially higher solubility.[8]
-
Polar functional groups (e.g., hydroxyl, amino, or ether groups) introduced as substituents can increase polarity and provide additional sites for hydrogen bonding with protic solvents, thereby improving solubility.
Troubleshooting Guide: Common Solubility-Related Problems
This section provides a problem-and-solution framework for common issues encountered during experimental work.
| Problem | Potential Cause | Suggested Solutions & Explanations |
| Low recovery after crystallization | The compound is too soluble in the chosen solvent system. | - Cool the crystallization mixture to a lower temperature: This will decrease the solubility of your compound and promote further precipitation. - Add an anti-solvent: Slowly add a solvent in which your compound is poorly soluble to induce precipitation. For example, if your compound is dissolved in methanol, slowly adding water or a non-polar solvent like hexane can cause it to crystallize.[9] - Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound. |
| Oiling out instead of crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point or as a liquid phase. | - Lower the crystallization temperature: This can help solidify the oil. - Scratch the inside of the flask with a glass rod: This can provide nucleation sites for crystal growth. - Add a seed crystal: If you have a small amount of solid material, adding it to the solution can initiate crystallization. - Change the solvent system: Use a solvent system with a lower boiling point or one in which your compound is less soluble. |
| Difficulty preparing a stock solution of a specific concentration for biological assays | The compound's solubility in the desired solvent (e.g., DMSO) is lower than required. | - Use a cosolvent system: A mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG) may increase solubility.[10] - Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound. Always check for compound stability under these conditions. - Prepare a more dilute stock solution: If a high concentration is not achievable, a more dilute stock solution may be necessary. |
| Precipitation upon addition of an aqueous solution during workup | The compound is highly soluble in the organic solvent but poorly soluble in water. | - Increase the volume of the organic solvent: This helps to keep the compound dissolved. - Use a different organic solvent: Switch to a more polar organic solvent that can better accommodate the compound in the presence of water. - Perform the extraction quickly: Minimize the time the organic layer is in contact with the aqueous phase. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common techniques to improve the solubility of your pyridine carboxamide derivatives.
Protocol 1: Solubility Assessment Using a Shake-Flask Method
This protocol allows for the quantitative determination of the solubility of your compound in various solvents.
Materials:
-
Your pyridine carboxamide derivative
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DCM, DMF, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of your solid compound to a vial.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of your compound in the diluted solution using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L.
Protocol 2: Improving Solubility with a Cosolvent System
This protocol provides a systematic approach to finding an effective cosolvent system.
Materials:
-
Your pyridine carboxamide derivative
-
Primary solvent (in which the compound has low solubility)
-
A selection of cosolvents (e.g., ethanol, propylene glycol, PEG 400, DMF, DMSO)
-
Vials and analytical equipment as in Protocol 1
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and a cosolvent (e.g., 90:10, 80:20, 70:30, 50:50).
-
Determine the solubility of your compound in each solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility of your compound as a function of the cosolvent percentage.
-
The optimal cosolvent ratio will be the one that provides the desired solubility without causing any stability issues.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This technique can significantly enhance the apparent solubility and dissolution rate of a compound by converting it from a crystalline to a higher-energy amorphous state.[8][11]
Materials:
-
Your pyridine carboxamide derivative
-
A water-soluble carrier/polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC))[11]
-
A volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of your compound and the carrier in the chosen solvent in a round-bottom flask. The ratio of drug to carrier can be varied (e.g., 1:1, 1:2, 1:5 by weight).
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to evaporate until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
The enhancement in solubility and dissolution rate can be evaluated by comparing the performance of the solid dispersion to the crystalline compound.
Data Presentation: Solubility of Nicotinamide in Various Solvents
The following table provides experimentally determined solubility data for nicotinamide, a simple pyridine carboxamide, in several organic solvents at different temperatures.[12] This data can serve as a useful reference point for your own derivatives.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10²) | Solubility ( g/100g solvent) |
| Methanol | 283.15 | 7.98 | 29.03 |
| 293.15 | 9.87 | 37.05 | |
| 303.15 | 12.15 | 47.11 | |
| 313.15 | 14.89 | 59.85 | |
| 323.15 | 18.23 | 76.53 | |
| Ethanol | 283.15 | 3.32 | 9.68 |
| 293.15 | 4.11 | 12.22 | |
| 303.15 | 5.08 | 15.39 | |
| 313.15 | 6.27 | 19.45 | |
| 323.15 | 7.74 | 24.62 | |
| Acetone | 283.15 | 0.49 | 1.03 |
| 293.15 | 0.63 | 1.34 | |
| 303.15 | 0.81 | 1.74 | |
| 313.15 | 1.04 | 2.26 | |
| 323.15 | 1.32 | 2.91 | |
| Ethyl Acetate | 283.15 | 0.12 | 0.17 |
| 293.15 | 0.16 | 0.22 | |
| 303.15 | 0.20 | 0.28 | |
| 313.15 | 0.26 | 0.36 | |
| 323.15 | 0.33 | 0.46 |
Visualizing Experimental Workflows
Troubleshooting Workflow for Poor Solubility
The following diagram outlines a logical progression for addressing solubility issues during your experiments.
Caption: A decision tree for troubleshooting poor solubility.
Workflow for Preparing an Amorphous Solid Dispersion
This diagram illustrates the key steps in the solvent evaporation method for creating a solid dispersion.
Caption: Workflow for solid dispersion preparation.
References
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). ResearchGate. Retrieved from [Link]
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PubMed. Retrieved from [Link]
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Organic chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses. Retrieved from [Link]
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(PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). ResearchGate. Retrieved from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]
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Solubility behavior of polyimides in different organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). MDPI. Retrieved from [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. (2017). ResearchGate. Retrieved from [Link]
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Impact of Preparation Method in Co-Amorphous System. (2022). Sciences of Pharmacy. Retrieved from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]
-
(PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine as a compound solvent - any thoughts? (2014). ResearchGate. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved from [Link]
-
Molecular-level insight into solubility-enhancement via cosolvents and amorphous solid dispersions. (2024). Schrödinger. Retrieved from [Link]
-
Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. (2022). ResearchGate. Retrieved from [Link]
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2022). MDPI. Retrieved from [Link]
-
TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
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HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). BUCHI. Retrieved from [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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catalyst and ligand selection for selective cross-coupling of dihalogenated pyridines
A Senior Application Scientist's Guide to Catalyst and Ligand Selection, and Troubleshooting
Welcome to the technical support center for the selective cross-coupling of dihalogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in these crucial synthetic transformations. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the principles of selective cross-coupling of dihalogenated pyridines.
Q1: Why is achieving regioselectivity in the cross-coupling of dihalogenated pyridines so challenging?
A1: The challenge arises from the inherent electronic properties of the pyridine ring and the similar reactivity of the halogen substituents.[1] The nitrogen atom's electron-withdrawing nature creates different electronic environments at each position, influencing reactivity.[2][3] Generally, positions alpha (C2/C6) to the nitrogen are more electron-deficient and thus more reactive towards the oxidative addition step in palladium-catalyzed cross-couplings.[4][5] For instance, in many dihalogenated pyridines, the halide at the C2 position is conventionally more reactive than those at more distal positions.[4] Overcoming this inherent reactivity bias to functionalize a less reactive position requires careful selection of catalysts and ligands.[4][5]
Q2: What is the general order of reactivity for different halogens in cross-coupling reactions?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily broken during oxidative addition. This inherent reactivity difference can be exploited for selective coupling in pyridines bearing different halogens. However, when dealing with dichloropyridines, for example, selectivity must be controlled by other means.[5]
Q3: How do ligands influence regioselectivity in these reactions?
A3: Ligands play a pivotal role in controlling regioselectivity primarily through steric and electronic effects.[6] Bulky ligands can sterically hinder the approach of the palladium catalyst to a more accessible position, forcing it to react at a less sterically hindered, and often less electronically favored, site.[4] For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the C4 position of 2,4-dichloropyridine, overriding the conventional C2 selectivity.[4][5] Electron-donating ligands can increase the electron density on the palladium center, which can affect the rate of oxidative addition and reductive elimination, thereby influencing the reaction pathway and selectivity.
Q4: Can I run these reactions without a ligand?
A4: Surprisingly, yes. In some specific cases, ligand-free conditions, often referred to as "Jeffery" conditions, can provide excellent selectivity. For instance, the Suzuki coupling of 2,4-dichloropyridines has been shown to achieve outstanding C4-selectivity (>99:1) under ligand-free conditions.[5] These conditions may also enable selective couplings at other challenging positions, such as the C5-position of 2,5-dichloropyridine.[5] However, the success of ligand-free systems is highly substrate-dependent.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: Poor or No Reaction
Q: My Suzuki-Miyaura coupling reaction with a dichloropyridine is not proceeding, or the yield is very low. What should I check first?
A: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[7] Ensure your palladium source and ligand are from a reliable source and have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and undesirable side reactions like the homocoupling of boronic acids.[7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent.[8][9]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. If your base is not soluble in the reaction medium, the reaction may be sluggish.
-
Solvent: Polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are commonly used.[8][10] However, for substrates with poor solubility, you may need to explore alternative solvent systems.[11]
-
-
Poor Substrate Solubility: If your dihalogenated pyridine or boronic acid has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all.[11] Try screening different solvents or solvent mixtures to ensure all reactants are sufficiently dissolved at the reaction temperature.[11]
Scenario 2: Lack of Selectivity or Incorrect Regioisomer
Q: I am trying to achieve C4-selectivity on a 2,4-dichloropyridine, but I am getting a mixture of isomers or predominantly the C2-coupled product.
A: Achieving unconventional selectivity often requires moving away from "standard" conditions. The C2 position is generally more reactive, so obtaining the C4 product requires specific catalytic systems.[5]
Potential Causes & Solutions:
-
"Default" C2-Selectivity: Your current catalyst/ligand system likely favors the electronically preferred C2 position.[4][5]
-
Troubleshooting & Optimization:
-
Switch to a Bulky Ligand: To favor the C4 position, employ a sterically demanding ligand. N-heterocyclic carbene (NHC) ligands like IPr and SIPr are excellent choices for promoting C4-selective Suzuki couplings of 2,4-dichloropyridines.[5] Bulky monophosphine ligands like QPhos can also favor C4, though sometimes with lower selectivity.[5] In contrast, diphosphine ligands like dppf tend to promote the conventional C2-coupling.[5]
-
Ligand-to-Metal Ratio: For some systems, the ligand-to-palladium ratio can influence selectivity. For example, with 2,4-dibromopyridine and PPh₃, a low ratio (≤2.5:1) can favor C4-selectivity, while a higher ratio (≥3:1) favors C2.[4]
-
Explore Ligand-Free Conditions: As mentioned in the FAQs, ligand-free "Jeffery" conditions can provide exceptional C4 selectivity for Suzuki couplings of 2,4-dichloropyridines.[5]
-
-
-
Visualizing the Ligand Effect on Selectivity:
Caption: Ligand sterics dictate regioselectivity.
Scenario 3: Di-substitution Instead of Mono-substitution
Q: My reaction is producing a significant amount of the di-substituted product, but I want to isolate the mono-substituted pyridine. How can I improve mono-selectivity?
A: The formation of di-substituted products can occur if the second coupling reaction is faster than or competitive with the first.[4]
Potential Causes & Solutions:
-
Reaction Over-running: The most straightforward cause is letting the reaction run for too long after the initial mono-substitution is complete.
-
Troubleshooting & Optimization: Monitor the reaction closely using TLC, GC-MS, or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
-
High Catalyst Loading or Temperature: Harsher conditions can promote the second coupling.
-
Troubleshooting & Optimization: Try reducing the catalyst loading and/or the reaction temperature.
-
-
Ligand Effects: Certain ligands may be more prone to promoting di-substitution.
-
Troubleshooting & Optimization: A ligand screening may be necessary. Some specialized ligands have been reported to disfavor diarylation.[4]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies that utilize bulky NHC ligands to achieve C4-selectivity.[5][12]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂ or a specific NHC-Pd precatalyst, 1-5 mol %) and the NHC ligand (e.g., SIPr, 1.2-1.5 times the amount of Pd source if not using a precatalyst).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C, optimization may be required) and monitor its progress by TLC or GC-MS.[5]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
-
Troubleshooting Flowchart for Protocol 1
Caption: Troubleshooting workflow for C4-selective coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dihalogenated Pyridine
This protocol provides a starting point for the selective amination of dihalogenated pyridines.[13][14]
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol %), the appropriate phosphine ligand (e.g., a Buchwald ligand, 1.1-1.5 equiv. to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[14]
-
Add the dihalogenated pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
-
Solvent Addition:
-
Add degassed, anhydrous solvent (e.g., toluene, THF, or dioxane) via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
After filtration and concentration, purify the crude product by flash column chromatography.
-
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. ACS Publications.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- C–H functionalization of pyridines. Royal Society of Chemistry.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC.
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Royal Society of Chemistry.
- meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
- Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed.
- Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. PubMed.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Skeletal editing of pyridines through atom-pair swap from CN to CC. PMC.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
- Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. ResearchGate.
- Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate.
- meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- 4-selective functionalization of pyridine. American Chemical Society.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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Validation & Comparative
A Comparative Guide to the Reactivity of C-Br versus C-Cl Bonds in Pyridine Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds makes the efficient synthesis of substituted pyridines a critical endeavor. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a primary tool for forging C-C bonds to this essential heterocycle. However, the choice of the halide on the pyridine ring—typically bromine or chlorine—is a critical decision point that profoundly impacts reaction dynamics, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of C-Br and C-Cl bonds in pyridine cross-coupling, moving beyond simple reactivity trends to explain the underlying mechanistic principles and their practical consequences. We will dissect the causality behind experimental choices, provide validated protocols, and offer data-driven insights to empower you to select the optimal approach for your synthetic targets.
The Decisive Step: Oxidative Addition in the Catalytic Cycle
The journey of any palladium-catalyzed cross-coupling reaction begins with the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond of the electrophile—a step known as oxidative addition.[1][2] This is often the rate-determining step and is where the fundamental differences between C-Br and C-Cl bonds become most apparent. A stronger C-X bond presents a higher energy barrier to oxidative addition, demanding more from the catalytic system.[3]
The general catalytic cycle for a Suzuki-Miyaura reaction is illustrated below, highlighting the critical role of oxidative addition.
Figure 1: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the palladium catalyst to the pyridine-halide bond (Py-X) is the crucial first step dictating reactivity.
A Tale of Two Bonds: Fundamental Properties
The disparate reactivity of bromopyridines and chloropyridines is rooted in the intrinsic properties of the C-Br and C-Cl bonds. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it more difficult to break.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond (in Aryl Systems) | C-Br Bond (in Aryl Systems) | Implication for Reactivity |
| Avg. Bond Dissociation Energy (BDE) | ~339 kJ/mol[4] (~81 kcal/mol) | ~276 kJ/mol[4] (~66 kcal/mol) | The higher BDE of the C-Cl bond requires a more active catalyst and/or harsher conditions to facilitate oxidative addition.[3] |
| BDE in Heterocycles | Consistently higher | Consistently lower | The C-Cl BDE in heterocycles is, on average, ~7.5 kcal/mol higher than the corresponding C-Br BDE.[5] |
This energy difference is not trivial. It necessitates entirely different strategic approaches for catalyst and ligand selection to achieve efficient coupling. While bromopyridines are often considered "standard" substrates, chloropyridines are "challenging" substrates that have historically required specialized solutions.
The Chemist's Toolkit: Catalyst and Ligand Selection
The successful coupling of halopyridines, especially the less reactive chlorides, is a testament to the power of modern ligand design. The ligand's role is to stabilize the palladium center, enhance its reactivity for oxidative addition, and promote the final reductive elimination step.[6]
For C-Br Bonds: The Standard Approach
2-Bromopyridines are generally reactive enough to couple using a wide range of palladium catalysts and ligands. Standard phosphine ligands are often sufficient, although more robust systems can improve yields and reaction times.
-
Typical Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Typical Ligands: Triphenylphosphine (PPh₃), or more electron-rich phosphines for better efficiency.
For C-Cl Bonds: The Specialist's Approach
Activating the robust C-Cl bond in a 2-chloropyridine requires a significant enhancement of the palladium catalyst's electron density and steric profile. This is achieved with two main classes of advanced ligands.[6]
-
Bulky, Electron-Rich Phosphines: Developed by groups like Buchwald, ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding and highly electron-donating. The steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, while the electron-rich nature facilitates the challenging oxidative addition into the C-Cl bond.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable bonds with palladium. This stability allows for high catalytic turnover and thermal robustness. Pre-catalysts like PEPPSI™-IPr, which are air- and moisture-stable, are particularly effective for coupling 2-chloropyridines and simplify reaction setup.[7]
Table 2: Comparative Catalyst Systems and Conditions
| Feature | 2-Bromopyridine Coupling | 2-Chloropyridine Coupling |
| Substrate Class | Standard | Challenging |
| Typical Ligands | Standard phosphines (e.g., PPh₃) | Bulky biarylphosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (e.g., from PEPPSI™-IPr)[6] |
| Catalyst Loading | 1-5 mol% | 1-3 mol% (highly active catalysts) |
| Temperature | 80-100 °C | 80-120 °C (often higher temperatures are needed) |
| Reaction Time | 2-12 hours | 4-24 hours |
It is important to note that the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of bulky ligands helps mitigate this undesired interaction.
Experimental Protocols: A Practical Comparison
The following protocols provide a side-by-side comparison for the Suzuki-Miyaura coupling of a generic 2-halopyridine with an arylboronic acid, illustrating the key differences in experimental setup.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine (Standard Conditions)
This protocol is representative for a standard, relatively reactive substrate.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, potassium carbonate, Pd₂(dba)₃, and triphenylphosphine.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add 5 mL of this solvent mixture to the vial via syringe.
-
Reaction: Place the vial in a pre-heated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (High-Performance Conditions)
This protocol utilizes a modern, highly active catalyst system necessary for activating the C-Cl bond.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Degassed tert-Amyl alcohol (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, potassium phosphate, and PEPPSI™-IPr catalyst. Note: PEPPSI catalysts are air-stable, simplifying this step.[7]
-
Inert Atmosphere: Seal the tube. Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.
-
Solvent Addition: Add 5 mL of degassed tert-amyl alcohol via syringe.
-
Reaction: Place the tube in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress. Reactions with these powerful catalysts are often complete within 2-8 hours, despite the unreactive substrate.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylpyridine.
Causality and Strategic Choice: When to Use C-Cl vs. C-Br
The choice between a bromopyridine and a chloropyridine is not merely academic; it is a strategic decision with practical and economic implications.
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A Senior Application Scientist's Guide to Halogenated Pyridine Building Blocks: A Comparative Analysis of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Introduction: The Ubiquity and Utility of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold."[3] The incorporation of a pyridine motif can enhance a molecule's biochemical potency, metabolic stability, and pharmacokinetic properties.[2] Halogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the strategic construction of complex molecular architectures through a variety of cross-coupling and substitution reactions.[4][5]
This guide provides an in-depth comparison of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide with other key halogenated pyridine building blocks. We will explore the nuanced differences in their reactivity, regioselectivity, and overall utility in common synthetic transformations, supported by experimental data and detailed protocols. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals to aid in the rational design and execution of their synthetic strategies.
The Star Player: this compound
This compound is a trifunctionalized building block that offers a unique combination of steric and electronic properties. The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 2-position, and an N-methylcarboxamide group at the 3-position provides a rich platform for selective chemical modifications.
The inherent reactivity difference between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (generally I > Br > OTf > Cl) allows for predictable, regioselective functionalization.[4] The electron-withdrawing nature of the pyridine nitrogen and the N-methylcarboxamide group further influences the reactivity of the halogen atoms, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Comparative Analysis of Reactivity and Regioselectivity
To provide a clear comparison, we will evaluate the performance of this compound against a selection of alternative di- and tri-substituted halogenated pyridine building blocks in four key reaction classes:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of a halide with a nucleophile.
Our chosen comparators are:
-
5-Bromo-2-chloropyridine: To assess the influence of the N-methylcarboxamide group.
-
3,5-Dichloropyridine: To compare a different di-halogenation pattern.
-
2-Chloro-5-bromonicotinonitrile: To contrast the electronic effect of a nitrile versus a carboxamide group.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl bonds. In the context of dihalogenated pyridines, the primary challenge and opportunity lie in achieving regioselective coupling.
Expected Reactivity and Regioselectivity:
| Building Block | Expected Primary Site of Reaction | Rationale |
| This compound | C5 (C-Br) | The C-Br bond is more reactive than the C-Cl bond in oxidative addition to the palladium catalyst.[4] |
| 5-Bromo-2-chloropyridine | C5 (C-Br) | Similar to the above, the C-Br bond is the more reactive site. |
| 3,5-Dichloropyridine | C3 or C5 (C-Cl) | Both chlorine atoms are in electronically similar environments, potentially leading to a mixture of products or double coupling. |
| 2-Chloro-5-bromonicotinonitrile | C5 (C-Br) | The C-Br bond is more reactive, and the electron-withdrawing nitrile group further activates the ring. |
Quantitative Comparison of Suzuki-Miyaura Coupling Yields (Representative Examples)
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~75-85 | [5] |
| 2- or 3-Halopyridines | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 60-70 (for bromides) | [6] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 70-95 | [4] |
Note: The data in this table is compiled from various sources with different reaction conditions and substrates, and serves as a general guide to expected yields.
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated pyridines.[7] Similar to the Suzuki-Miyaura reaction, regioselectivity is a key consideration.
Expected Reactivity and Regioselectivity:
| Building Block | Expected Primary Site of Reaction | Rationale |
| This compound | C5 (C-Br) | The C-Br bond is the more reactive site for palladium-catalyzed Sonogashira coupling. |
| 5-Bromo-2-chloropyridine | C5 (C-Br) | The C-Br bond is preferentially activated over the C-Cl bond. |
| 3,5-Dichloropyridine | C3 or C5 (C-Cl) | Reaction at either position is possible, potentially requiring optimization to achieve selectivity. |
| 2-Chloro-5-bromonicotinonitrile | C5 (C-Br) | The C-Br bond is the more reactive handle for this transformation. |
Quantitative Comparison of Sonogashira Coupling Yields (Representative Examples)
| Building Block | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | 72-96 | [8] |
| 3-Bromo-2-chloropyridine | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | 72-96 | [4] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | Not specified | [9] |
Note: The data in this table is compiled from various sources with different reaction conditions and substrates, and serves as a general guide to expected yields.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] The regioselectivity follows a similar trend to other palladium-catalyzed cross-coupling reactions.
Expected Reactivity and Regioselectivity:
| Building Block | Expected Primary Site of Reaction | Rationale |
| This compound | C5 (C-Br) | The C-Br bond is more susceptible to oxidative addition than the C-Cl bond. |
| 5-Bromo-2-chloropyridine | C5 (C-Br) | The greater reactivity of the C-Br bond dictates the site of amination. |
| 3,5-Dichloropyridine | C3 or C5 (C-Cl) | Amination can occur at either position, potentially leading to mixtures. |
| 2-Chloro-5-bromonicotinonitrile | C5 (C-Br) | The C-Br bond is the more reactive site for Buchwald-Hartwig amination. |
Quantitative Comparison of Buchwald-Hartwig Amination Yields (Representative Examples)
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Morpholine | Not specified | Not specified | Toluene | 80-110 | 60-85 | [4] |
| Aryl Halides | Primary/Secondary Amines | Pd(0)/Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene or Dioxane | RT - 110 | Generally high | [10][11] |
Note: The data in this table is compiled from various sources with different reaction conditions and substrates, and serves as a general guide to expected yields.
IV. Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, SNAr is governed by the electronic properties of the pyridine ring.[12] The electron-withdrawing nature of the pyridine nitrogen activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack.
Expected Reactivity and Regioselectivity:
| Building Block | Expected Primary Site of Reaction | Rationale |
| This compound | C2 (C-Cl) | The C2 position is highly activated by the adjacent nitrogen atom. The N-methylcarboxamide group at C3 may provide additional electronic activation. |
| 5-Bromo-2-chloropyridine | C2 (C-Cl) | The C2 position is the most electrophilic site due to the inductive effect of the nitrogen. |
| 3,5-Dichloropyridine | No facile reaction | The C3 and C5 positions are not significantly activated for SNAr. |
| 2-Chloro-5-bromonicotinonitrile | C2 (C-Cl) | The C2 position is activated by the ring nitrogen, and the nitrile group at C5 further enhances the electrophilicity of the ring. |
Quantitative Comparison of SNAr Yields (Representative Examples)
| Building Block | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Sodium thiomethoxide | DMF | RT | ~90 | [4] |
| 3,5-Dichloro-N-phenyl-pyridine-2-carboxamide | NaSEt | THF | RT | 73 | [1] |
| 2-Chloropyridines | Amines | Various | Elevated | Variable | [13] |
Note: The data in this table is compiled from various sources with different reaction conditions and substrates, and serves as a general guide to expected yields.
Experimental Protocols
The following protocols are provided as a starting point for the synthetic transformations discussed. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Preparation: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of this compound
-
Preparation: To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base such as triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.[9]
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound
-
Preparation: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or THF in a round-bottom flask.
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Add the nucleophile (e.g., sodium thiomethoxide, 1.1 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]
Conclusion and Future Outlook
This compound stands out as a highly versatile and strategically valuable building block for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity in a range of common synthetic transformations makes it a powerful tool for medicinal chemists and materials scientists. The ability to selectively functionalize the C5 position via palladium-catalyzed cross-coupling reactions, while retaining the C2-chloro for subsequent SNAr or further cross-coupling, opens up a vast chemical space for exploration.
The comparative analysis presented in this guide highlights the importance of considering the electronic and steric effects of all substituents on the pyridine ring when planning a synthetic route. The N-methylcarboxamide group in the target molecule not only provides a key functional handle but also influences the reactivity of the adjacent halogen atoms.
As the demand for novel, functionalized heterocyclic compounds continues to grow, a deep understanding of the reactivity of building blocks like this compound will be paramount. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the synthetic utility of this and other halogenated pyridine derivatives, enabling the creation of the next generation of pharmaceuticals and advanced materials.
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (URL: [Link])
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Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. (URL: [Link])
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. (URL: [Link])
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Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. (URL: [Link])
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. (URL: [Link])
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How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Chemistry Stack Exchange. (URL: [Link])
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. (URL: [Link])
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A Comparative Guide to Palladium Catalysts for C-C Bond Formation with 2-Chloropyridines
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds involving heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials. However, the functionalization of electron-deficient pyridines, particularly through the coupling of readily available but less reactive 2-chloropyridines, presents a significant synthetic hurdle. The propensity of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, coupled with the inherent strength of the C-Cl bond, necessitates a careful selection of the catalytic system.
This guide provides an in-depth comparative analysis of various palladium catalysts for the C-C bond formation with 2-chloropyridines, focusing on the widely employed Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. We will delve into the evolution of catalyst technology, from traditional phosphine-ligated systems to state-of-the-art Buchwald-type precatalysts and N-heterocyclic carbene (NHC)-ligated complexes. By examining the mechanistic underpinnings of their reactivity and presenting supporting experimental data, this guide aims to equip the practicing scientist with the knowledge to make informed decisions for their synthetic challenges.
The Challenge: Overcoming the Inertness of 2-Chloropyridines
The primary obstacles in the palladium-catalyzed cross-coupling of 2-chloropyridines are twofold:
-
Strong C-Cl Bond: The bond dissociation energy of the C-Cl bond in an aryl chloride is significantly higher than that of the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically less favorable.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[1]
The development of sophisticated palladium catalysts has been driven by the need to overcome these challenges. The key to success lies in the rational design of ligands that can modulate the electronic and steric properties of the palladium center, thereby enhancing its catalytic activity and stability.
Visualizing the Catalytic Cycle: A General Overview
The catalytic cycles for Suzuki-Miyaura, Stille, and Sonogashira reactions share a common mechanistic framework, although the nature of the organometallic coupling partner differs. Understanding this fundamental cycle is crucial for appreciating the role of the catalyst.
The rate-limiting step for challenging substrates like 2-chloropyridines is often the initial oxidative addition of the Ar-Cl bond to the Pd(0) center. Modern catalysts are designed to facilitate this crucial step.
Comparative Analysis of Palladium Catalysts
We will now compare the performance of three major classes of palladium catalysts in the context of C-C bond formation with 2-chloropyridines.
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, has been a long-standing catalyst in cross-coupling chemistry. While effective for more reactive aryl bromides and iodides, its application with 2-chloropyridines is often limited.
Performance Insights:
-
Suzuki-Miyaura Coupling: Pd(PPh₃)₄ can effect the Suzuki-Miyaura coupling of 2-chloropyridines, but typically requires higher catalyst loadings (3-5 mol%), elevated temperatures (≥100 °C), and longer reaction times (12-24 hours).[1] Yields are often moderate, ranging from 60-75%.[1]
-
Stille Coupling: The Stille reaction with 2-chloropyridines using Pd(PPh₃)₄ can be challenging due to the low reactivity of the C-Cl bond. Additives such as Cu(I) salts are often necessary to facilitate the transmetalation step and improve reaction rates.
-
Sonogashira Coupling: Similar to the Stille reaction, the Sonogashira coupling of 2-chloropyridines with Pd(PPh₃)₄ often requires a copper(I) co-catalyst and forcing conditions.
Causality Behind Performance: The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand are less effective at promoting the oxidative addition of the strong C-Cl bond. Furthermore, the pyridine nitrogen can compete with the phosphine for coordination to the palladium center, leading to catalyst inhibition.
Buchwald-Type Catalysts: A Leap in Reactivity
The development of bulky, electron-rich phosphine ligands by Stephen Buchwald and his group revolutionized palladium-catalyzed cross-coupling. Pre-formed catalysts, known as "precatalysts" (e.g., XPhos Pd G3, SPhos Pd G3), offer enhanced stability and reactivity.[2]
Performance Insights:
-
Suzuki-Miyaura Coupling: Buchwald-type catalysts demonstrate significantly improved performance for the Suzuki-Miyaura coupling of 2-chloropyridines. Catalyst loadings are typically lower (1-2 mol%), reaction times are shorter (2-12 hours), and yields are consistently high (>90%).[1]
-
Stille and Sonogashira Couplings: The enhanced reactivity of Buchwald-type catalysts also translates to Stille and Sonogashira couplings, often allowing for lower catalyst loadings and milder reaction conditions compared to traditional systems. The use of bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step.
Causality Behind Performance: The steric bulk of ligands like XPhos and SPhos promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. Their strong electron-donating character further facilitates the cleavage of the C-Cl bond. The steric hindrance also helps to prevent catalyst decomposition pathways.
N-Heterocyclic Carbene (NHC) Ligands: The Modern Standard
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[3] They are strong σ-donors, even more so than electron-rich phosphines, and form very stable bonds with palladium. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by Michael Organ, are particularly noteworthy for their air and moisture stability, making them user-friendly.[4]
Performance Insights:
-
Suzuki-Miyaura Coupling: PEPPSI-IPr is an excellent catalyst for the Suzuki-Miyaura coupling of 2-chloropyridines, often providing quantitative yields (>95%) with low catalyst loadings (1-3 mol%) and relatively short reaction times (6-12 hours).[1]
-
Stille and Sonogashira Couplings: PEPPSI-type catalysts are also highly effective for Stille and Sonogashira reactions, including with challenging 2-chloropyridine substrates. Their high stability and activity often allow for these reactions to be performed under milder conditions.
Causality Behind Performance: The strong σ-donating ability of the NHC ligand significantly increases the electron density at the palladium center, which greatly facilitates the oxidative addition of the C-Cl bond. The robust Pd-NHC bond also imparts high thermal stability to the catalyst, preventing decomposition at elevated temperatures and leading to higher turnover numbers.
Quantitative Performance Comparison
The following table summarizes the typical performance of these catalyst classes for the Suzuki-Miyaura coupling of a representative 2-chloropyridine substrate. It is important to note that yields are representative and can vary based on the specific substrates and reaction conditions.[1]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Data compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[1]
Experimental Protocols: A Practical Guide
The following are representative, self-validating experimental protocols for the Suzuki-Miyaura, Stille, and Sonogashira coupling of 2-chloropyridines using different catalyst systems.
Suzuki-Miyaura Coupling with XPhos Pd G3
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which allows for easier reaction setup and often provides higher yields with lower catalyst loadings.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the vial with a cap containing a PTFE septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.
-
Add the degassed anhydrous solvent (THF or toluene, to make a ~0.5 M solution) via syringe.
-
Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-100 °C).
-
Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling with Pd(PPh₃)₄
This protocol outlines a general procedure for the Stille coupling of a 2-chloropyridine with an organostannane reagent using a traditional palladium catalyst.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (3-5 mol%) and, if required, a Cu(I) salt (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 2-chloropyridine (1.0 equiv) and the degassed anhydrous solvent (e.g., DMF, NMP, or toluene).
-
Add the organostannane reagent (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of KF or DBU.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling with PEPPSI-IPr
This protocol leverages the high activity and stability of the PEPPSI-IPr catalyst for the copper-free Sonogashira coupling of 2-chloropyridines.
Step-by-Step Methodology:
-
To a reaction vial, add the 2-chloropyridine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and the PEPPSI-IPr catalyst (1-3 mol%).
-
Seal the vial and add a degassed solvent (e.g., t-BuOH, 1,4-dioxane, or toluene).
-
Purge the vial with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.
-
Monitor the reaction until completion by TLC, GC, or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion
The palladium-catalyzed C-C bond formation with 2-chloropyridines has evolved significantly, with modern catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands demonstrating superior performance over traditional systems. For Suzuki-Miyaura couplings, Buchwald-type precatalysts and PEPPSI-IPr offer high yields under milder conditions and with lower catalyst loadings. While direct comparative data for Stille and Sonogashira couplings of 2-chloropyridines is less abundant, the principles of ligand design suggest that these modern catalysts will also outperform traditional ones in these transformations. The choice of catalyst, ligand, base, and solvent should be carefully considered and optimized for each specific substrate combination to achieve the desired outcome efficiently and reliably. This guide provides a solid foundation for researchers to navigate the complexities of this challenging yet crucial transformation in modern organic synthesis.
References
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Wikipedia. (n.d.). PEPPSI. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition, 47(37), 7100–7102. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Industrial Application. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169. [Link]
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Giroux, A., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(49), 8781-8784. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Pyridine Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Structure, Understanding the Function
In the landscape of medicinal chemistry, the pyridine carboxamide scaffold is a cornerstone. Its derivatives form the basis of numerous therapeutic agents, from the anti-tubercular mainstay isoniazid to various enzyme inhibitors.[1][2] The efficacy of these molecules is inextricably linked to their three-dimensional structure and the intricate web of non-covalent interactions they form. Understanding this architecture at the atomic level is not merely an academic exercise; it is fundamental to rational drug design, polymorphism screening, and intellectual property protection.
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures.[3][4] It provides an unambiguous determination of molecular geometry, conformation, and the all-important packing arrangements in the solid state. This guide is designed to move beyond a simple recitation of protocols. As a senior application scientist, my goal is to provide a comparative framework, grounded in experimental data, to illustrate how subtle changes in the pyridine carboxamide core—specifically the position of the carboxamide group—profoundly influence the resulting crystal structure. We will explore the causality behind experimental choices and delve into the comparative analysis of three key isomers: picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide), along with the critical drug, isoniazid.
Part 1: The Crystallographic Workflow: A Self-Validating System
The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage validates the next. A failure in one step necessitates a return to the previous, ensuring the final model is both accurate and reliable.
Diagram: The Crystallographic Workflow
Caption: The iterative workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol 1: From Powder to High-Quality Single Crystal
The bottleneck in SCXRD is often the growth of a suitable crystal.[4] For pyridine carboxamides, which exhibit significant polymorphism, this step is critical as the crystallization condition can select for a specific polymorph.[5][6]
Objective: To grow single crystals of a pyridine carboxamide derivative suitable for SCXRD (typically 0.1-0.4 mm in size with sharp extinctions under polarized light).[7]
Methodology: Slow Solvent Evaporation
This is the most common and often successful method for organic molecules.[2] It relies on gradually increasing the concentration of the solute to achieve a state of supersaturation, from which crystals can nucleate and grow.
-
Purity Confirmation (Trustworthiness Pillar): Before attempting crystallization, confirm the purity of the starting material using NMR or HPLC. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection (Expertise Pillar):
-
Rationale: The ideal solvent is one in which the compound has moderate solubility. High solubility makes it difficult to achieve supersaturation, while very low solubility may require impractical volumes of solvent.
-
Procedure: Test the solubility of ~5 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water). Observe dissolution at room temperature and after gentle heating. A good candidate solvent will dissolve the compound upon heating but show signs of precipitation upon cooling. For pyridine carboxamides, ethanol and methanol are often good starting points.[8]
-
-
Preparation of a Saturated Solution:
-
Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent with gentle heating.
-
Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
-
Controlled Evaporation:
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes.
-
Rationale: The rate of evaporation is the most critical variable. Rapid evaporation leads to poor quality, often dendritic, crystals. Slow, controlled evaporation over several days to a week is ideal.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
-
Harvesting: Once crystals of suitable size have formed, carefully extract them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: Comparative Structural Analysis of Pyridine Carboxamide Isomers
The position of the carboxamide group (positions 2, 3, or 4) on the pyridine ring dictates the electronic distribution and steric environment of the molecule. This, in turn, governs the preferred intermolecular interactions, leading to vastly different crystal packing arrangements and a propensity for polymorphism.
The Phenomenon of Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, stability, and bioavailability, making polymorphic screening essential in drug development. Nicotinamide and isonicotinamide are known to be highly polymorphic.[5][6][10][11][12] Nicotinamide, for instance, has at least nine reported polymorphs, many of which are obtained from melt crystallization, while isonicotinamide has at least six, primarily obtained from solution.[5][10][13] Picolinamide is known to have at least two polymorphs.[11][14]
Data Presentation: Crystallographic Parameters of Key Isomers
The following table summarizes key crystallographic data for the most stable or commonly observed polymorphs of picolinamide, nicotinamide, and isonicotinamide. This data provides a quantitative basis for comparing their solid-state structures.
| Parameter | Picolinamide (Form II) [15] | Nicotinamide (α-Form) [5] | Isonicotinamide (Form I) [10] |
| CSD Refcode | PICOAM02 | NICOAM11 | INICAM02 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.155(2) | 9.191(1) | 14.120(1) |
| b (Å) | 12.022(3) | 5.127(1) | 3.824(1) |
| c (Å) | 5.034(1) | 15.698(1) | 11.196(1) |
| β (˚) | 97.49(3) | 110.19(1) | 103.00(1) |
| Volume (ų) | 608.9(2) | 693.3(1) | 589.6(1) |
| Z | 4 | 4 | 4 |
| Key H-Bond Motif | Centrosymmetric Dimer | Centrosymmetric Dimer | Catemer (Chain) |
| H-Bond Type | N-H···O | N-H···O | N-H···N(pyridyl) |
Data presented is from low-temperature collections where available for highest precision.
Analysis of Intermolecular Interactions
The primary driver of crystal packing in pyridine carboxamides is the strong N-H···O and N-H···N hydrogen bonds formed by the amide group and the pyridine nitrogen.
-
Picolinamide & Nicotinamide: In their most stable forms, both picolinamide and nicotinamide form a classic, robust centrosymmetric dimer via pairs of N-H···O hydrogen bonds between the amide groups. This creates a characteristic R²₂(8) graph set motif. The pyridine nitrogen in nicotinamide is not involved in the primary hydrogen bonding network of the α-form. In picolinamide, the proximity of the nitrogen to the amide can lead to intramolecular interactions or different packing motifs in other polymorphs.[16]
-
Isonicotinamide: In stark contrast, the common polymorph of isonicotinamide does not form the amide-amide dimer. Instead, it forms a catemer or chain motif . One amide N-H group donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule (a C(4) chain), while the other N-H group donates to the amide oxygen of another molecule. This fundamental difference in the primary supramolecular synthon is a direct consequence of moving the carboxamide group to the 4-position, making the pyridine nitrogen a more accessible and favorable hydrogen bond acceptor.
-
Isoniazid (Isonicotinic acid hydrazide): As a derivative of isonicotinamide, isoniazid also frequently utilizes its pyridine nitrogen as a hydrogen bond acceptor. In its co-crystals with carboxylic acids, the most common and predictable interaction is the O-H···N(pyridyl) hydrogen bond, forming a robust acid-pyridine heterosynthon.[2][16][17] The hydrazide moiety provides additional N-H donors, leading to complex and varied hydrogen-bonded networks.[18][19] The discovery of new isoniazid polymorphs highlights that even well-studied drugs can harbor hidden solid-state diversity.[20][21]
Diagram: Hydrogen Bonding Motifs
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A Senior Application Scientist's Guide to Benchmarking Novel Synthetic Methodologies for Pyyridine-3-Carboxamides
Introduction: The Enduring Importance of the Pyridine-3-Carboxamide Scaffold
The pyridine-3-carboxamide moiety, the core of nicotinamide (Vitamin B3), is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role as a cornerstone in a vast array of clinically significant molecules, targeting everything from bacterial infections to cancer and cardiovascular diseases.[2] The persistent demand for novel analogues and the increasing pressure on the pharmaceutical industry to develop more efficient, cost-effective, and sustainable manufacturing processes have spurred significant innovation in synthetic organic chemistry.
This guide provides an in-depth comparison of traditional and novel methodologies for the synthesis of pyridine-3-carboxamides. We will move beyond simple procedural descriptions to analyze the underlying mechanistic principles, offering a rationale for why certain methods excel in specific contexts. By objectively comparing performance based on experimental data—including yield, substrate scope, reaction conditions, and green chemistry metrics—this document aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
I. The Benchmarks: Classical Synthetic Approaches
To effectively evaluate novel methods, we must first establish a baseline. Traditional syntheses of pyridine-3-carboxamides typically rely on two well-established pathways: the activation of nicotinic acid or the aminocarbonylation of a pre-functionalized pyridine ring.
Method 1: Carboxylic Acid Activation via Acyl Chloride Formation
This is arguably the most fundamental approach. It involves a two-step process: the conversion of nicotinic acid to its highly reactive acyl chloride, followed by nucleophilic attack by an amine.
Causality and Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common reagent for this transformation because it produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[3] This high reactivity ensures that even weakly nucleophilic amines can form the desired amide bond, providing a broad substrate scope. However, this reactivity comes at a cost: the process is corrosive, generates hazardous waste, and often requires harsh conditions and careful handling.
Method 2: Direct Amidation using Coupling Reagents
To circumvent the harshness of acyl chloride formation, direct coupling of nicotinic acid with an amine using activating agents became the workhorse of medicinal chemistry labs. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently employed.[4][5]
Causality and Rationale: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. The role of HOBt is crucial; it traps the O-acylisourea to form an activated HOBt ester. This new intermediate is less prone to side reactions (like racemization of chiral carboxylic acids or formation of N-acylurea byproducts) and reacts efficiently with the amine to yield the amide.[4] While generally reliable and milder than the acyl chloride method, it suffers from poor atom economy, generating stoichiometric amounts of urea byproducts that must be removed during workup.[6]
II. A New Wave: Novel Synthetic Methodologies
Recent innovations have focused on overcoming the limitations of classical methods by improving efficiency, safety, and sustainability. Here, we benchmark three promising novel approaches against our established benchmarks.
Method 3: Boronic Acid-Catalyzed Direct Amidation
Direct catalytic amidation, where water is the only byproduct, represents a significant leap forward in green chemistry. Boronic acids have emerged as effective catalysts for this transformation.
Causality and Rationale: The mechanism of boronic acid catalysis is a subject of sophisticated study. While initially thought to proceed through a simple monoacyloxyboron intermediate, recent evidence suggests a more complex pathway.[7] The prevailing hypothesis now involves the formation of a dimeric B–O–B motif.[8] This structure is uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile, effectively orchestrating the condensation reaction within a single catalytic complex. This avoids the need for stoichiometric activating agents, leading to excellent atom economy. The primary challenge lies in the need for elevated temperatures and azeotropic removal of water to drive the equilibrium towards the product.
Method 4: Palladium-Catalyzed Aminocarbonylation
For syntheses starting from halogenated pyridines, palladium-catalyzed aminocarbonylation offers a powerful and convergent route. This method constructs the amide bond by introducing carbon monoxide (CO) between a 3-halopyridine and an amine.
Causality and Rationale: The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond of the 3-halopyridine.[9] Subsequent coordination and insertion of carbon monoxide form a palladoyl intermediate. Finally, nucleophilic attack by the amine and reductive elimination release the pyridine-3-carboxamide product and regenerate the Pd(0) catalyst.[10] This method is highly versatile, allowing for the late-stage introduction of the carboxamide group. Modern protocols often use CO precursors, avoiding the need to handle gaseous carbon monoxide directly.[10] The main considerations are the cost of the palladium catalyst and ligands, and the potential for heavy metal contamination in the final product.
Method 5: Biocatalysis in Continuous Flow
The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Immobilized lipases, such as Novozym® 435 from Candida antarctica, have proven highly effective for amide synthesis, particularly when integrated into continuous flow systems.[11][12]
Causality and Rationale: Lipases catalyze the aminolysis of esters (e.g., methyl nicotinate) in a non-aqueous environment. The enzyme's active site binds the ester and the amine, facilitating the nucleophilic acyl substitution with remarkable efficiency and selectivity. Immobilizing the enzyme allows for its easy separation and reuse.[11] Integrating this into a continuous-flow microreactor provides significant advantages over batch processing: precise control over reaction parameters (temperature, residence time), enhanced mass transfer, and dramatically reduced reaction times, leading to higher productivity and space-time yield.[11][12] This approach represents the pinnacle of green and efficient synthesis.
III. Comparative Benchmarking: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the performance of each methodology based on published experimental data. Key performance indicators include typical yield, reaction conditions, substrate scope, and green chemistry metrics.
| Methodology | Starting Materials | Typical Yield | Conditions | Key Advantages | Key Limitations | Atom Economy (%) | E-Factor |
| 1. Acyl Chloride | Nicotinic Acid, Amine | 80-95% | 1. SOCl₂, Reflux2. Amine, Base, 0°C-RT | Broad scope, highly reactive | Harsh reagents, corrosive, poor atom economy | ~50-60% | High (>10) |
| 2. EDC/HOBt Coupling | Nicotinic Acid, Amine | 70-90% | EDC, HOBt, Base, RT | Mild, reliable, good for complex molecules | Poor atom economy, byproduct removal | ~40-55% | High (5-15) |
| 3. Boronic Acid Cat. | Nicotinic Acid, Amine | 70-85% | 5-15 mol% catalyst, Toluene, 110°C, Dean-Stark | High atom economy, only water byproduct | High temperatures, requires water removal | ~90-98% | Very Low (<1) |
| 4. Pd Aminocarbonylation | 3-Halopyridine, Amine, CO | 75-95% | 1-5 mol% Pd cat., Ligand, Base, 80-120°C | Convergent, good for late-stage functionalization | Catalyst cost, potential metal contamination | ~70-80% | Moderate (1-5) |
| 5. Biocatalysis (Flow) | Methyl Nicotinate, Amine | 82-89% | Novozym® 435, 50°C, 35 min residence time | Extremely mild, green solvent, fast, reusable catalyst | Limited to ester starting material, enzyme cost | ~85-95% | Very Low (<1) |
Note: Atom Economy and E-Factor are calculated based on idealized stoichiometry for representative reactions and do not include solvents or workup materials, but serve as a useful comparison of waste generated by the core reaction.
IV. Experimental Protocols: From Theory to Practice
To ensure this guide is a self-validating and practical resource, we provide detailed, step-by-step methodologies for two contrasting approaches: the classical, robust acyl chloride method and the innovative, green biocatalytic flow synthesis.
Protocol 1: Synthesis of N-benzylpyridine-3-carboxamide via the Acyl Chloride Method
This protocol is a representative example of the classical two-step approach.
Step A: Synthesis of Nicotinoyl Chloride Hydrochloride [3][7]
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (10.0 g, 81.2 mmol).
-
In a fume hood, carefully add thionyl chloride (25 mL, 343 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crystalline solid, nicotinoyl chloride hydrochloride, is used in the next step without further purification.
Step B: Amide Formation
-
Suspend the crude nicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL flask under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.
-
In a separate beaker, dissolve benzylamine (8.7 g, 81.2 mmol) and triethylamine (22.6 mL, 162.4 mmol) in 50 mL of anhydrous DCM.
-
Add the benzylamine solution dropwise to the stirred suspension of nicotinoyl chloride at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-benzylpyridine-3-carboxamide as a white solid.
Protocol 2: Green Synthesis of N-isobutylnicotinamide via Biocatalysis in a Continuous-Flow Microreactor
This protocol is adapted from the highly efficient method developed by Li et al.[11]
System Setup:
-
A continuous-flow microreactor system is required, consisting of two syringe pumps, a Y-shaped mixer, and a packed-bed reactor.
-
The packed-bed reactor is a tube (e.g., PFA tubing, 100 cm length x 2 mm ID) filled with immobilized lipase Novozym® 435 (approx. 870 mg).[11]
-
The reactor is placed in a water bath or column heater to maintain a constant temperature of 50°C.
Procedure:
-
Prepare Feed Solution 1: Dissolve methyl nicotinate (5.0 mmol) in tert-amyl alcohol (10 mL).
-
Prepare Feed Solution 2: Dissolve isobutylamine (10.0 mmol) in tert-amyl alcohol (10 mL).
-
Load each feed solution into a separate syringe and place them on the syringe pumps.
-
Set the syringe pumps to deliver each solution at a flow rate of 8.9 μL/min. This will result in a combined flow rate of 17.8 μL/min and a residence time of approximately 35 minutes within the reactor.[11]
-
Pump the solutions through the Y-mixer and into the heated, packed-bed reactor.
-
Collect the product stream exiting the reactor.
-
Once the system has reached a steady state, collect the product over a desired period.
-
Remove the solvent (tert-amyl alcohol) from the collected fraction under reduced pressure.
-
The resulting N-isobutylnicotinamide is typically of high purity and may not require further purification. Analyze by NMR and MS to confirm structure and purity. The reported yield for this specific transformation is 88.5%.[11]
V. Visualization of Key Workflows and Concepts
To better illustrate the logical flow and relationships between these methodologies, the following diagrams are provided.
Workflow Comparison Diagram
Caption: Comparison of starting materials and general workflows for classical vs. novel syntheses.
Decision Logic for Method Selection
Caption: A decision tree to guide the selection of a synthetic method based on project priorities.
VI. Conclusion and Future Outlook
The synthesis of pyridine-3-carboxamides has evolved significantly from traditional, reagent-intensive methods to highly efficient and sustainable catalytic processes.
-
Classical methods , while robust, are hampered by poor atom economy and the generation of significant waste, making them less suitable for large-scale, environmentally conscious manufacturing.
-
Boronic acid-catalyzed amidation represents a major step forward, offering excellent atom economy, though it often requires high temperatures.
-
Palladium-catalyzed aminocarbonylation provides strategic flexibility, especially for late-stage functionalization, but carries the inherent costs and purification challenges associated with transition metal catalysis.
-
Biocatalysis in continuous flow stands out as the most promising methodology from a green chemistry and process efficiency perspective. The combination of mild conditions, high yields, short reaction times, and catalyst reusability sets a new benchmark for the synthesis of these vital pharmaceutical building blocks.[11][12]
Looking ahead, the field will likely see further development in transition-metal-free C-H activation and photoredox catalysis to forge the C-N bond directly on the pyridine ring, potentially eliminating the need for pre-functionalized starting materials altogether.[12][13] The continued integration of enabling technologies like flow chemistry with novel catalytic systems will undoubtedly push the boundaries of efficiency and sustainability in the synthesis of pyridine-3-carboxamides, empowering the next generation of drug discovery and development.
References
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Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]
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Bhanage, B. M., et al. (2008). An efficient ligand-free protocol for the amincocarbonylation of aryl iodides with aromatic and aliphatic amines. Synthesis. Available at: [Link]
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Kundu, K., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters. Available at: [Link]
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PrepChem (n.d.). Synthesis of Nicotinoyl chloride. Available at: [Link]
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Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]
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Nakajima, N., & Ikada, Y. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. Available at: [Link]
- Google Patents (1967). Method of producing o-nicotinoylcholine chloride.
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Douglas, C. J., et al. (2023). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. Angewandte Chemie. Available at: [Link]
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Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available at: [Link]
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Whiting, A., et al. (2015). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. Available at: [Link]
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Kadlubowski, S., et al. (2016). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Molecules. Available at: [Link]
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Murbach, G., et al. (2023). High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. European Journal of Organic Chemistry. Available at: [Link]
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Jana, A., et al. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry. Available at: [Link]
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Slanina, T., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link]
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ResearchGate (2023). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. Available at: [Link]
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Zhou, B., & Jiao, N. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
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Wu, X., et al. (2018). A palladium catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes: synthesis of (E,E)-dienamides. Organic Chemistry Frontiers. Available at: [Link]
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Sharma, P., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
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Sharma, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]
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ResearchGate (2022). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Available at: [Link]
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Beaudoin, D., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
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ResearchGate (2018). Synthesis of acid chlorides? Available at: [Link]
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Bartolucci, S., et al. (2023). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. International Journal of Molecular Sciences. Available at: [Link]
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Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]
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ResearchGate (2020). Substrate scope of imidazopyridine formation. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide, a halogenated pyridine derivative commonly utilized in pharmaceutical research and drug development. Adherence to these procedures is paramount to ensure personnel safety, environmental protection, and regulatory compliance. As a Senior Application Scientist, this document synthesizes technical data with field-proven best practices to offer a comprehensive and self-validating protocol for laboratory professionals.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedures, a thorough understanding of the chemical's hazard profile is crucial. Based on analogous compounds, the following hazards are anticipated for this compound:
| Property | Anticipated Value/Classification | Rationale/Supporting Evidence |
| CAS Number | Not available | Data synthesized from similar compounds. |
| Molecular Formula | C₇H₆BrClN₂O | Based on chemical name. |
| Molecular Weight | 249.50 g/mol | Calculated from the molecular formula. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | Inferred from SDS of structurally similar halogenated pyridines. |
| GHS Pictogram | Irritant (Exclamation Mark) | Based on anticipated primary hazards. |
| Signal Word | Warning | Consistent with the hazard classification. |
| Incompatible Materials | Strong oxidizing agents, Strong acids | General incompatibility for pyridine and amide compounds. |
Personnel Protective Equipment (PPE) and Safety Precautions
Due to the hazardous nature of this compound, all personnel involved in its handling and disposal must wear appropriate PPE. This creates a primary barrier against exposure and is a critical component of a self-validating safety system.
Essential PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier for skin and clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal facility.
Step-by-Step Waste Collection Procedure:
-
Container Selection: Use a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms.
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Use tools and techniques that minimize dust generation.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same hazardous waste container.
-
-
Container Management: Keep the hazardous waste container closed at all times, except when adding waste.
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic. Ensure secondary containment is in place to contain any potential leaks or spills.
Caption: Waste collection workflow for this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The response procedure depends on the scale of the spill.
For Small Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment & Absorption: Cover the spill with a chemical absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Final Disposal: All materials used for spill cleanup must be placed in the hazardous waste container.
For Large Spills (requiring external assistance):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Secure the area and prevent entry.
-
Provide Information: Be prepared to provide details of the spilled chemical to the emergency response team.
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]
The primary and recommended method of disposal for halogenated organic compounds is high-temperature incineration. This should be carried out by a licensed and certified hazardous waste disposal company.
Why Incineration?
High-temperature incineration is the preferred method because it ensures the complete destruction of the organic molecule. However, it is crucial that the incineration facility is equipped with appropriate scrubbers and afterburners to neutralize hazardous thermal decomposition byproducts. The thermal decomposition of brominated and chlorinated organic compounds can produce toxic and corrosive gases, including:
-
Hydrogen Bromide (HBr)
-
Hydrogen Chloride (HCl)
-
Oxides of Nitrogen (NOx)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
-
Potentially, polyhalogenated dibenzodioxins and dibenzofurans, particularly with incomplete combustion.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
-
DO NOT dispose of this chemical in the regular trash. This is a violation of hazardous waste regulations and poses a significant risk to sanitation workers and the environment.
Caption: Decision pathway for the disposal of this compound waste.
Final Waste Manifest and Transport
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed environmental waste management company. Ensure that all paperwork, including the hazardous waste manifest, is completed accurately. This documentation provides a "cradle-to-grave" tracking of the waste, a key requirement of RCRA.[2]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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GAIA. (2019, November 14). Waste Incineration: Pollution and Health Impacts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5-bromo-2-chloro-N-methylpyridine-3-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-bromo-2-chloro-N-methylpyridine-3-carboxamide. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and backed by authoritative sources.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[6]
Due to these potential hazards, all handling of this compound must be conducted within a designated area and with strict adherence to the personal protective equipment (PPE) and handling protocols outlined below. This proactive approach is a cornerstone of a robust laboratory safety culture, as emphasized by the Occupational Safety and Health Administration (OSHA).[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals, but it's important to note that breakthrough times can be short for certain organic compounds.[9] The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, consider heavier-duty gloves such as butyl rubber, which offers excellent protection against a wide variety of chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[3] In addition, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when handling larger quantities.[11] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable gown with tight-fitting cuffs should be worn over the lab coat.[11][12] |
| Respiratory Protection | All work with solid this compound that may generate dust, or with solutions that may produce aerosols, must be conducted in a certified chemical fume hood . If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 respirator) should be used.[13] Proper fit-testing and training are essential for effective respirator use. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the inhalation of dust particles.
-
Use a disposable weighing boat or paper.
-
When transferring the compound, do so slowly and carefully to avoid creating dust.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.
-
All reactions involving this compound should be carried out in a well-ventilated fume hood.
-
-
Post-Handling:
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a clear and practiced response is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1][3] If they are not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][6] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material to contain the spill. Wear appropriate PPE, including respiratory protection if necessary, during cleanup. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[14][15]
Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable gowns) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[16][17] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[16][17]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[15][18]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring compliance with regulatory standards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
